molecular formula C5H6N2O3 B133504 Methyl 5-aminoisoxazole-4-carboxylate CAS No. 145798-74-9

Methyl 5-aminoisoxazole-4-carboxylate

Cat. No.: B133504
CAS No.: 145798-74-9
M. Wt: 142.11 g/mol
InChI Key: SERNWBIIYUJWQS-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNWBIIYUJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403897
Record name Methyl 5-aminoisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145798-74-9
Record name Methyl 5-aminoisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 5-aminoisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Methyl 5-aminoisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in the development of novel therapeutic agents.[1][2][3][4] This document outlines the synthesis, key physical and chemical characteristics, and relevant experimental protocols for this compound, presenting data in a clear and accessible format for researchers.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its parent acid for comparative purposes. It is important to note that while some experimental data is available for related structures, specific quantitative data for the title compound is not always extensively reported in the literature.

PropertyThis compound5-Methylisoxazole-4-carboxylic acid (Related Compound)Data Type
Molecular Formula C₅H₆N₂O₃C₅H₅NO₃-
Molecular Weight 142.11 g/mol 127.10 g/mol Calculated
Melting Point Not explicitly reported144-148 °CExperimental[5]
Boiling Point Not explicitly reported308.3±22.0 °CPredicted[5]
Density Not explicitly reported1.348±0.06 g/cm³Predicted[5]
pKa Not explicitly reported2.85±0.25Predicted[5]
LogP Not explicitly reported0.3Computed[6]
Appearance White to Pale Brown Solid (predicted)White to Pale Brown SolidExperimental[5]
Solubility DMSO (Slightly), Methanol (Slightly)DMSO (Slightly), Methanol (Slightly)Predicted[5]
CAS Number 145798-74-942831-50-5-

Synthesis and Experimental Protocols

The synthesis of 5-aminoisoxazole derivatives often involves the cyclization of a β-enamino ketoester with hydroxylamine or the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[7][8] Below are generalized and specific protocols relevant to the synthesis of the title compound and its precursors.

General Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates

This method provides a pathway to synthesize derivatives that are structurally related to the title compound and illustrates a common synthetic strategy for this class of molecules.[9]

Protocol:

  • Preparation of Thioxo-propanoates: React arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran (THF).

  • Cyclization: The resulting thioxo-propanoate is then reacted with hydroxylamine in ethanol and ammonium acetate under reflux conditions.

  • Purification: The final product, Methyl 5-amino-3-arylaminoisoxazole-4-carboxylate, is typically purified through recrystallization or column chromatography.[9]

The workflow for this synthesis is visualized below.

G General Synthesis Workflow for Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R1 Arylisothiocyanate I1 Thioxo-propanoate R1->I1 THF R2 Sodium Methyl Cyanoacetate R2->I1 R3 Hydroxylamine P1 Methyl 5-amino-3-arylamino isoxazole-4-carboxylate R3->P1 R4 Ammonium Acetate R4->P1 I1->P1 Ethanol, Reflux G Logical Pathway from Isoxazole Scaffold to Biological Activity A Isoxazole Core Scaffold (e.g., this compound) B Structural Modification & Derivative Synthesis A->B C Enhanced Physicochemical Properties (Solubility, Stability) B->C D Interaction with Biological Targets C->D E Enzyme Inhibition (e.g., COX-2) D->E F Receptor Binding (e.g., GABA-A) D->F G Therapeutic Applications E->G F->G H Anti-inflammatory G->H I Anticancer G->I J Antibacterial G->J

References

Methyl 5-aminoisoxazole-4-carboxylate: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Methyl 5-aminoisoxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct stability studies on this specific molecule, this document extrapolates likely degradation behavior based on the known chemistry of the isoxazole ring and its substituents under forced degradation conditions as stipulated by ICH guidelines. This guide outlines potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, provides detailed hypothetical experimental protocols for stability testing, and presents key data in a structured format for ease of reference.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. The isoxazole scaffold is present in numerous approved drugs, highlighting its importance in pharmaceutical development. A thorough understanding of the chemical stability of this molecule is paramount for ensuring the quality, safety, and efficacy of any drug substance or product derived from it. This guide addresses the intrinsic stability of this compound and predicts its degradation products under various stress conditions.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by the inherent reactivity of the isoxazole ring and its functional groups: a primary amine and a methyl ester. The isoxazole ring is generally described as being relatively stable to acids and oxidizing agents but can be susceptible to base-catalyzed ring opening, reductive cleavage, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a probable degradation pathway under both acidic and basic conditions, primarily affecting the methyl ester group and potentially the isoxazole ring itself under more forceful basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, the primary degradation is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, forming 5-aminoisoxazole-4-carboxylic acid. The isoxazole ring is anticipated to be relatively stable under mild acidic conditions.

  • Basic Hydrolysis: In the presence of a base, two primary degradation pathways are plausible. The most likely is the rapid hydrolysis of the methyl ester to yield the carboxylate salt. Additionally, strong basic conditions, especially with heating, can induce the cleavage of the N-O bond of the isoxazole ring. This can lead to the formation of a β-ketonitrile derivative through a ring-opening mechanism.

Oxidative Degradation

The primary amine group on the isoxazole ring is the most likely site for oxidative degradation. The isoxazole ring itself is generally resistant to oxidation.

  • Oxidation: Exposure to oxidizing agents such as hydrogen peroxide may lead to the oxidation of the 5-amino group to a nitroso or nitro derivative. More extensive oxidation could potentially lead to colored degradation products.

Photodegradation

The isoxazole ring is known to be susceptible to photochemical rearrangement and degradation.

  • Photolytic Degradation: Upon exposure to UV light, the weak N-O bond of the isoxazole ring can cleave.[1] This can lead to the formation of a highly reactive azirine intermediate, which can then rearrange to form an oxazole derivative or react with other molecules.[1] This represents a significant degradation pathway.

Thermal Degradation

Thermal stress is expected to accelerate hydrolytic and potentially other degradation pathways. In the solid state, the molecule is likely to be more stable than in solution. At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) might occur.

Quantitative Data Summary

As no direct experimental studies on the forced degradation of this compound were found, the following table summarizes the predicted degradation behavior based on the chemical principles outlined above. The percentage of degradation is a hypothetical range to guide experimental design.

Stress ConditionReagent/ConditionTemperatureDurationPredicted Degradation ProductsExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C24 - 72 h5-Aminoisoxazole-4-carboxylic acid10 - 30%
Base Hydrolysis 0.1 M NaOHRT / 60°C4 - 24 h5-Aminoisoxazole-4-carboxylic acid (as salt), Ring-opened products (β-ketonitriles)15 - 50%
Oxidation 3% H₂O₂RT24 h5-Nitroso/Nitro-isoxazole derivatives5 - 20%
Photodegradation UV light (254 nm)RT24 - 48 hOxazole rearrangement products, Ring-opened products20 - 60%
Thermal (Solid) Dry Heat80°C7 daysMinimal degradation expected< 5%
Thermal (Solution) In Water80°C48 h5-Aminoisoxazole-4-carboxylic acid10 - 25%

Proposed Degradation Pathway Diagrams

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

Hydrolytic_Degradation parent This compound acid_product 5-Aminoisoxazole-4-carboxylic acid parent->acid_product Acidic Hydrolysis (H⁺, H₂O) base_product 5-Aminoisoxazole-4-carboxylate parent->base_product Basic Hydrolysis (OH⁻, H₂O) (Ester) ring_opened β-Ketonitrile derivative parent->ring_opened Basic Hydrolysis (OH⁻, H₂O, Δ) (Ring Opening)

Caption: Predicted hydrolytic degradation pathways.

Oxidative_Degradation parent This compound oxidized_product Methyl 5-nitroso/nitroisoxazole-4-carboxylate parent->oxidized_product Oxidation ([O])

Caption: Predicted oxidative degradation pathway.

Photolytic_Degradation parent This compound azirine Azirine Intermediate parent->azirine UV Light (hν) N-O Bond Cleavage oxazole Oxazole Rearrangement Product azirine->oxazole Rearrangement ring_opened Ring-Opened Products azirine->ring_opened Further Reactions

Caption: Predicted photolytic degradation pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound.

General Procedure
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Characterize the degradation products using LC-MS and NMR spectroscopy.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT/60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photodegradation (UV light, RT) prep->photo thermal Thermal Stress (80°C, solution) prep->thermal sampling Sampling at Time Intervals acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralization Neutralization (for acid/base) sampling->neutralization hplc HPLC Analysis (Quantification) neutralization->hplc lcms_nmr LC-MS / NMR (Characterization) hplc->lcms_nmr

Caption: General workflow for forced degradation studies.

Detailed Protocols
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Conduct two separate experiments: one at room temperature and another in a water bath at 60°C.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Place a solution of the compound in a quartz cuvette.

    • Expose the solution to a UV lamp (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, run a control sample wrapped in aluminum foil to protect it from light.

    • At each time point, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Prepare a solution of the compound in water.

    • Incubate the solution in a water bath at 80°C.

    • At each time point, withdraw a sample, cool it to room temperature, and analyze by HPLC.

Conclusion

This technical guide provides a predictive assessment of the stability and degradation pathways of this compound based on established chemical principles of the isoxazole ring system and its substituents. The primary anticipated degradation routes include hydrolysis of the ester group, base-catalyzed ring opening of the isoxazole, oxidation of the amino group, and photolytic rearrangement. The provided hypothetical protocols offer a robust framework for conducting forced degradation studies to experimentally verify these predictions. Such studies are essential for the development of stable formulations and for meeting regulatory requirements in drug development. It is strongly recommended that experimental data be generated to confirm these theoretical pathways and to fully characterize any degradation products.

References

Reactivity of Methyl 5-Aminoisoxazole-4-carboxylate with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminoisoxazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its reactivity with electrophiles is a key aspect for its utility in the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound towards various electrophiles, summarizing available data, and providing insights into its chemical behavior. The document details the subtle interplay of the activating amino group and the deactivating carboxylate group on the isoxazole core, which governs the regioselectivity of its reactions. While the isoxazole ring itself is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the ester group, the 5-amino group serves as the primary site of reactivity. However, its nucleophilicity is attenuated, leading to unique reactivity patterns.

Introduction

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound, featuring an amino group at the 5-position and a methyl carboxylate at the 4-position, presents a unique chemical profile. The electron-donating amino group activates the molecule for reactions with electrophiles, while the electron-withdrawing ester group influences the overall electron density and reactivity of the heterocyclic system. Understanding the balance of these electronic effects is crucial for predicting and controlling its synthetic transformations.

General Reactivity Profile

The reactivity of this compound with electrophiles is dominated by the nucleophilic character of the 5-amino group. The isoxazole ring is electron-deficient, a characteristic further amplified by the adjacent methyl carboxylate group. Consequently, electrophilic attack on the ring is highly disfavored. The primary reaction pathway involves the functionalization of the exocyclic amino group.

However, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have revealed that the 5-amino group exhibits reduced reactivity, for instance, towards acylation under certain peptide coupling conditions.[1][2] This diminished nucleophilicity is attributed to the electronic influence of the isoxazole ring and the adjacent ester functionality.

A general workflow for the reaction of this compound with a generic electrophile is depicted below.

reaction_workflow reactant This compound product N-Substituted Product reactant->product Reaction electrophile Electrophile (E+) electrophile->product

Figure 1: General reaction workflow.

Reactions with Specific Electrophiles

While extensive quantitative data for the reactions of this compound is not widely published, the following sections summarize the expected reactivity based on available literature for analogous compounds.

Acylation Reactions

The reaction of the 5-amino group with acylating agents such as acyl chlorides or anhydrides is a key transformation for the synthesis of amide derivatives. A review on the reactivity of 3(5)-aminoisoxazoles indicates that N-acylation is a feasible reaction pathway.[3]

Sulfonylation Reactions

Similarly, reaction with sulfonyl chlorides is expected to yield the corresponding sulfonamides. This reaction would proceed via nucleophilic attack of the 5-amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Reactions with Isocyanates and Isothiocyanates

The amino group of 5-aminoisoxazoles is known to react with isocyanates and isothiocyanates to form ureas and thioureas, respectively.[3] This provides a reliable method for the introduction of substituted urea or thiourea moieties.

Reactions with α-Diazocarbonyl Compounds

A notable reaction of 5-aminoisoxazoles involves their interaction with α-diazocarbonyl compounds. Depending on the reaction conditions, this can lead to either N-H insertion products or products of Wolff rearrangement.[4][5] This highlights the versatility of the amino group in engaging with carbenoid intermediates.

Quantitative Data

Electrophile TypeReagent ExampleExpected Product
Acyl HalideAcetyl ChlorideN-(4-(methoxycarbonyl)isoxazol-5-yl)acetamide
Sulfonyl HalideBenzenesulfonyl ChlorideN-(4-(methoxycarbonyl)isoxazol-5-yl)benzenesulfonamide
IsocyanatePhenyl Isocyanate1-(4-(methoxycarbonyl)isoxazol-5-yl)-3-phenylurea
IsothiocyanatePhenyl Isothiocyanate1-(4-(methoxycarbonyl)isoxazol-5-yl)-3-phenylthiourea

Experimental Protocols

Detailed, validated experimental protocols for the reactions of this compound with various electrophiles are not extensively documented in publicly available literature. Researchers should adapt general procedures for the N-functionalization of weakly nucleophilic amines, with careful optimization of reaction conditions such as solvent, temperature, and base.

Logical Relationships in Reactivity

The reactivity of this compound is governed by a balance of electronic factors. The following diagram illustrates the key influences on its reaction with electrophiles.

reactivity_factors cluster_molecule This compound cluster_reactivity Reactivity Profile amino 5-Amino Group (Nucleophilic Center) n_functionalization Favored N-Functionalization amino->n_functionalization drives ester 4-Carboxylate Group (Electron-withdrawing) c_substitution Disfavored Ring Electrophilic Substitution ester->c_substitution causes reduced_nucleophilicity Attenuated Nucleophilicity of Amino Group ester->reduced_nucleophilicity contributes to isoxazole Isoxazole Ring (Electron-deficient) isoxazole->c_substitution inherently isoxazole->reduced_nucleophilicity contributes to

Figure 2: Factors influencing the reactivity of this compound.

Conclusion

This compound is a valuable heterocyclic synthon whose reactivity is primarily centered on its 5-amino group. While the adjacent ester group deactivates the isoxazole ring to electrophilic attack, it also modulates the nucleophilicity of the amino group, a factor that must be considered in reaction design. Further research is warranted to establish a broader library of reactions and to quantify the yields and optimal conditions for the synthesis of diverse derivatives from this versatile starting material. This will undoubtedly expand its application in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions pertaining to the 5-aminoisoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry. Recognizing the limited literature on direct nucleophilic substitution at the C5 position of 5-aminoisoxazoles, this document focuses on the most pertinent and synthetically viable strategies for the functionalization of this position. Key among these are the nucleophilic aromatic substitution (SNAAr) of 5-nitroisoxazoles, followed by reduction, and palladium-catalyzed cross-coupling reactions of 5-haloisoxazoles. Furthermore, the nucleophilic character of the exocyclic amino group is explored. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The 5-Aminoisoxazole Core in Medicinal Chemistry

The 5-aminoisoxazole moiety is a cornerstone in the design of a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have rendered it a valuable scaffold in the development of therapeutics targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4] A critical aspect of leveraging this scaffold in drug discovery lies in the ability to strategically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. Nucleophilic substitution reactions, in principle, offer a direct route to introduce a diverse array of functional groups onto the isoxazole ring. However, the electron-rich nature of the 5-aminoisoxazole ring system presents challenges for direct nucleophilic attack. This guide explores the primary strategies to achieve C5-functionalization, focusing on practical and well-documented methodologies.

Nucleophilic Aromatic Substitution (SNAr) of 5-Nitroisoxazoles: A Gateway to C5-Functionalized Aminoisoxazoles

A highly effective and well-documented strategy to introduce nucleophiles at the C5 position of the isoxazole ring involves a two-step sequence: SNAr on a 5-nitroisoxazole precursor, followed by reduction of the nitro group to the desired amine. The strongly electron-withdrawing nitro group activates the C5 position for nucleophilic attack, enabling the displacement of the nitro group by a variety of nucleophiles.[5][6]

Reaction Scope and Quantitative Data

Vasilenko and colleagues have extensively studied the SNAr of 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group) with a range of O, N, and S-centered nucleophiles.[1][5] The reactions are typically performed under mild conditions and afford a wide array of 5-substituted isoxazoles in good to excellent yields.

Table 1: Nucleophilic Aromatic Substitution of 5-Nitroisoxazoles with Bis-nucleophiles [5]

5-Nitroisoxazole (1a-d)NucleophileBaseSolventConditionsProductYield (%)
1a (R = CO₂Me)HydroquinoneDIPEACH₃CNr.t., 48 h3a 74
1b (R = CO₂Et)HydroquinoneDIPEACH₃CNr.t., 48 h3b 70
1c (R = CONH₂)HydroquinoneDIPEACH₃CNreflux, 2 h3c 74
1a (R = CO₂Me)EthylenediamineDIPEAᵗBuOHr.t., 48 h3d 72
1a (R = CO₂Me)1,3-PropanediamineDIPEAᵗBuOHr.t., 48 h3e 75
1b (R = CO₂Et)1,3-PropanediamineDIPEAᵗBuOHr.t., 48 h3f 78
1a (R = CO₂Me)1,2-EthanedithiolDIPEAᵗBuOHr.t., 48 h3g 85
1b (R = CO₂Et)1,2-EthanedithiolDIPEAᵗBuOHr.t., 48 h3h 82
1c (R = CONH₂)1,2-EthanedithiolDIPEAᵗBuOHr.t., 48 h3i 79
1d (R = CONHPh)1,2-EthanedithiolDIPEAᵗBuOHr.t., 48 h3j 81

Note: DIPEA = N,N-Diisopropylethylamine; r.t. = room temperature.

Experimental Protocol: General Procedure for SNAr of 5-Nitroisoxazoles[5]
  • To a solution of the 5-nitroisoxazole (0.4 mmol) and the bis-nucleophile (0.2 mmol) in the appropriate solvent (3 mL, see Table 1) is added DIPEA (0.4 mmol).

  • The reaction mixture is stirred at room temperature for 48 hours or refluxed for the specified time (see Table 1).

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 5-substituted isoxazole.

  • The subsequent reduction of the nitro group to an amine can be achieved using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl).

Logical Workflow for C5-Functionalization via SNAr

SNAr_Workflow Start 5-Nitroisoxazole SNAr SNAr Reaction Start->SNAr Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->SNAr Substituted_Isoxazole 5-Substituted-isoxazole SNAr->Substituted_Isoxazole Displacement of NO2 Reduction Reduction Substituted_Isoxazole->Reduction e.g., H2, Pd/C Final_Product 5-Aminoisoxazole Derivative Reduction->Final_Product

Workflow for C5-functionalization via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions of 5-Haloisoxazoles

For the introduction of amino groups at the C5 position, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology.[2][6] This approach involves the coupling of a 5-haloisoxazole (typically 5-bromo- or 5-chloroisoxazole) with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. While specific examples with 5-halo-amino isoxazoles are scarce, the principles established for other five-membered heterocycles are directly applicable.[7]

General Considerations and Quantitative Data

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoheterocycles [5]

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-BromoindoleAnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001888
5-Bromoindole4-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001890
5-BromoindoleAniline[Pd(tBu-XPhos)G1] (5)-KOH (4.0)H₂O/1,4-Dioxane651685
4-BromoimidazoleAnilinePd(OAc)₂ (2)tBuBrettPhos (4)K₂CO₃ (2.0)tBuOH1101285
4-BromopyrazoleMorpholinePd(OAc)₂ (2)tBuBrettPhos (4)K₂CO₃ (2.0)tBuOH1101292

Note: dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; tBuBrettPhos = 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-haloisoxazole (1.0 equiv), the palladium catalyst, and the phosphine ligand.

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, the base and anhydrous solvent are added, followed by the amine (1.2-1.5 equiv).

  • The reaction mixture is heated to the specified temperature with vigorous stirring for the required duration.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)-NHR'R'' Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido BaseH Base-H+ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Simplified Buchwald-Hartwig catalytic cycle.

Reactivity of the Exocyclic Amino Group

While direct substitution on the isoxazole ring is challenging, the exocyclic amino group of 5-aminoisoxazoles readily acts as a nucleophile. This reactivity allows for a wide range of derivatizations, including acylation, alkylation, and the formation of ureas and thioureas. These transformations are crucial for exploring the structure-activity relationships (SAR) of 5-aminoisoxazole-based drug candidates.

5-Aminoisoxazoles in Drug Discovery: Targeting Signaling Pathways

Derivatives of 5-aminoisoxazole have been identified as potent inhibitors of various enzymes, particularly kinases and dihydroorotate dehydrogenase (DHODH), making them attractive candidates for the treatment of cancer and autoimmune diseases.[7][8]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is a disease-modifying antirheumatic drug (DMARD) that is metabolized to its active form, teriflunomide.[9] Teriflunomide inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[10] This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[9]

DHODH_Pathway Glutamine Glutamine CAD CAD enzyme Glutamine->CAD + Aspartate + Bicarbonate Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Leflunomide_Metabolite Leflunomide Metabolite (Teriflunomide) Leflunomide_Metabolite->DHODH Inhibition

Inhibition of the DHODH pathway by Leflunomide's active metabolite.
Kinase Inhibition

Numerous patents disclose 5-aminoisoxazole derivatives as potent inhibitors of a variety of protein kinases, which are key regulators of cellular signaling pathways.[7][11][12] Dysregulation of kinase activity is a hallmark of many cancers. The 5-aminoisoxazole scaffold can be elaborated to target the ATP-binding site of specific kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription and other pro-survival signals Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Aminoisoxazole 5-Aminoisoxazole Kinase Inhibitor Aminoisoxazole->Raf Inhibition Aminoisoxazole->PI3K Inhibition

General Tyrosine Kinase signaling pathway and points of inhibition.

Conclusion

While direct nucleophilic substitution at the C5 position of 5-aminoisoxazoles is not a prevalent transformation, this guide has illuminated robust and synthetically valuable strategies to achieve this functionalization. The SNAr of 5-nitroisoxazoles and subsequent reduction, alongside palladium-catalyzed cross-coupling reactions of 5-haloisoxazoles, provide reliable access to a diverse range of C5-substituted 5-aminoisoxazoles. Understanding these synthetic routes, coupled with insights into the biological targets and signaling pathways modulated by these compounds, is paramount for the successful design and development of novel 5-aminoisoxazole-based therapeutics. The experimental protocols and tabulated data herein serve as a practical resource for chemists and pharmacologists working at the forefront of drug discovery.

References

Spectral Data Interpretation of Methyl 5-aminoisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 5-aminoisoxazole-4-carboxylate. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide synthesizes predicted data based on the analysis of closely related analogs and fundamental principles of spectroscopic interpretation. This document is intended to serve as a reference for researchers in drug discovery and organic synthesis, offering insights into the structural elucidation of this heterocyclic compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift ranges, correlation tables, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HH3 (isoxazole ring proton)
~5.5 - 6.5Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃ (ester)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~162C=O (ester carbonyl)
~158C5 (isoxazole ring, attached to -NH₂)
~150C3 (isoxazole ring)
~95C4 (isoxazole ring, attached to carboxylate)
~52-OCH₃ (ester)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, BroadN-H stretch (amino group)
3120 - 3100WeakC-H stretch (isoxazole ring)
2960 - 2850WeakC-H stretch (methyl group)
~1720StrongC=O stretch (ester)
~1640MediumN-H bend (amino group)
1580 - 1450MediumC=N and C=C stretches (isoxazole ring)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
142[M]⁺ (Molecular Ion)
111[M - OCH₃]⁺
83[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 300-500 MHz NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

      • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 75-125 MHz NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096 (or more, depending on sample concentration).

      • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • KBr Pellet Method:

    • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and collect the spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS:

    • Instrument: A mass spectrometer with an EI source.

    • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • Ionization Energy: Typically 70 eV.

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

    • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectral data discussed.

Spectral_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Initial_Analysis Initial Analysis cluster_Structure_Elucidation Structure Elucidation cluster_Verification Verification MS Mass Spectrometry MolecularFormula Determine Molecular Formula & Weight (from MS) MS->MolecularFormula IR IR Spectroscopy FunctionalGroups Identify Functional Groups (from IR) IR->FunctionalGroups NMR NMR Spectroscopy (¹H, ¹³C) ProtonEnv Determine Proton Environments (from ¹H NMR) NMR->ProtonEnv CarbonSkeleton Identify Carbon Skeleton (from ¹³C NMR) NMR->CarbonSkeleton FragmentAnalysis Analyze Fragmentation (MS) MolecularFormula->FragmentAnalysis Connectivity Establish Connectivity (2D NMR - COSY, HSQC, HMBC) FunctionalGroups->Connectivity ProtonEnv->Connectivity CarbonSkeleton->Connectivity FinalStructure Propose Structure FragmentAnalysis->FinalStructure Connectivity->FinalStructure Confirmation Confirm Structure with Predicted Spectra FinalStructure->Confirmation

Workflow for Spectroscopic Structure Elucidation.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation, the synthesis and experimental spectral analysis of the compound are recommended.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Aminoisoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometry fragmentation patterns of aminoisoxazole esters. Understanding these fragmentation pathways is crucial for the structural elucidation, characterization, and metabolic studies of this important class of heterocyclic compounds, which are frequently encountered in medicinal chemistry and drug development. This document summarizes key fragmentation data, outlines experimental methodologies, and visualizes fragmentation pathways to support researchers in their analytical work.

Core Fragmentation Patterns of Aminoisoxazole Esters

The mass spectral fragmentation of aminoisoxazole esters is influenced by the interplay of the isoxazole ring, the amino substituent, and the ester functional group. The position of these substituents on the isoxazole ring significantly directs the fragmentation pathways. Under electron ionization (EI), the fragmentation is typically initiated by the ionization of the molecule, leading to a series of characteristic bond cleavages.

A key study by Khalafy and colleagues on methyl 5-amino-3-arylaminoisoxazole-4-carboxylates provides valuable insights into the EI-MS fragmentation of this class of compounds. The primary fragmentation processes observed include the loss of the methoxy radical from the ester group, followed by the elimination of carbon monoxide. Subsequent fragmentations involve cleavages within the isoxazole ring and the aryl amino substituent.

In electrospray ionization (ESI) mass spectrometry, particularly in tandem MS (MS/MS) experiments, the fragmentation of protonated aminoisoxazole-containing molecules also reveals characteristic patterns. For instance, the fragmentation of a peptide containing a 5-amino-3-methyl-isoxazole-4-carboxylic acid moiety shows the formation of an oxonium ion from the isoxazole ring, as well as fragment ions corresponding to the protonated aminoisoxazole moiety itself[1]. This suggests that the aminoisoxazole core is a stable entity that can be observed in the mass spectrum.

General Fragmentation Pathways

Based on the available data and general principles of mass spectrometry, several key fragmentation pathways can be proposed for aminoisoxazole esters.

For 5-Amino-3-substituted-isoxazole-4-carboxylates:

  • Loss of the alkoxy group from the ester: This is a common fragmentation for esters, leading to the formation of an acylium ion.

  • Decarbonylation: The resulting acylium ion can then lose a molecule of carbon monoxide.

  • Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, often initiated by the loss of the amino group or rearrangement.

  • Fragmentation of the substituent at the 3-position: The nature of the substituent at the 3-position will significantly influence the fragmentation pattern. For example, an arylamino group can lead to fragmentation within the aryl ring.

For 3-Amino-5-substituted-isoxazole-4-carboxylates:

The fragmentation pathways are expected to differ due to the different positions of the amino and ester groups. The initial fragmentation is still likely to involve the ester group, but the subsequent fragmentation of the isoxazole ring will be influenced by the position of the amino group.

Quantitative Fragmentation Data

The following table summarizes the main fragment ions observed in the electron ionization mass spectra of a series of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, as reported by Khalafy et al. (2011).

CompoundMolecular Ion (m/z)[M - OCH3]+ (m/z)[M - OCH3 - CO]+ (m/z)Other Significant Fragments (m/z)
Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate247216188119, 92, 77
Methyl 5-amino-3-(2-methylphenylamino)isoxazole-4-carboxylate261230202133, 106, 91
Methyl 5-amino-3-(3-methylphenylamino)isoxazole-4-carboxylate261230202133, 106, 91
Methyl 5-amino-3-(4-methylphenylamino)isoxazole-4-carboxylate261230202133, 106, 91
Methyl 5-amino-3-(4-methoxyphenylamino)isoxazole-4-carboxylate277246218149, 122, 107
Methyl 5-amino-3-(4-chlorophenylamino)isoxazole-4-carboxylate281/283250/252222/224153/155, 126/128, 111/113

Experimental Protocols

A standardized experimental protocol is essential for obtaining reproducible mass spectral data. The following provides a general methodology for the analysis of aminoisoxazole esters by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable aminoisoxazole esters.

1. Sample Preparation:

  • Dissolve the aminoisoxazole ester in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability, although this may complicate the fragmentation pattern.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 200-230 °C.

  • Mass Range: Scan from m/z 40 to a value sufficiently high to include the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for a wider range of aminoisoxazole esters, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Dissolve the aminoisoxazole ester in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.

2. LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier such as formic acid or ammonium acetate to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 25-40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Ion Source Parameters: Optimize capillary voltage, nebulizer gas flow, and drying gas temperature and flow for the specific instrument and compound.

  • Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Optimize the collision energy to obtain informative fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate proposed fragmentation pathways for a representative aminoisoxazole ester under electron ionization.

fragmentation_pathway_1 M Molecular Ion (M⁺˙) m/z 247 F1 [M - OCH₃]⁺ m/z 216 M->F1 - ˙OCH₃ F2 [M - OCH₃ - CO]⁺ m/z 188 F1->F2 - CO F3 [C₆H₅NHCO]⁺ m/z 119 F2->F3 Rearrangement F4 [C₆H₅NH₂]⁺˙ m/z 93 F2->F4 Rearrangement F5 [C₆H₅]⁺ m/z 77 F3->F5 - NCO F4->F5 - NH₂

Caption: Proposed EI fragmentation of methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing dissolve Dissolve sample in appropriate solvent derivatize Derivatization (optional for GC-MS) dissolve->derivatize injection Injection into GC or LC derivatize->injection separation Chromatographic Separation injection->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis (MS and MS/MS) ionization->mass_analysis spectrum Obtain Mass Spectrum mass_analysis->spectrum fragmentation_analysis Analyze Fragmentation Pattern spectrum->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

Caption: General experimental workflow for MS analysis of aminoisoxazole esters.

Conclusion

The mass spectrometry of aminoisoxazole esters provides a wealth of structural information through characteristic fragmentation patterns. While electron ionization often leads to extensive fragmentation useful for detailed structural analysis, electrospray ionization is a softer technique suitable for identifying the molecular ion and for tandem mass spectrometry experiments. The data and protocols presented in this guide offer a foundational understanding for researchers working with this class of compounds. Further systematic studies on a wider range of aminoisoxazole esters are needed to build a more comprehensive library of fragmentation patterns and to further refine the proposed fragmentation mechanisms.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the recommended storage conditions and considerations for the shelf life of Methyl 5-aminoisoxazole-4-carboxylate (CAS No: 19840-33-2). The information is compiled from safety data sheets and chemical supplier information to ensure safe and effective use in a laboratory setting.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. While specific shelf-life data from accelerated aging studies are not publicly available, the following conditions are consistently recommended by suppliers. Adherence to these guidelines will help maximize the compound's stability.

Summary of Storage Recommendations:

ParameterRecommendationSource
Temperature Room temperature[1]
Atmosphere Store in a dry and well-ventilated place.[2][3][2][3]
Container Keep container tightly closed.[2][3][2][3]
Light While not explicitly stated, protection from light is a general best practice for chemical storage.
Incompatibilities None known.[2][2]

It is important to note that some suppliers mention they frequently review and optimize storage conditions, so it is advisable to check their website for the most current information.[4]

General Stability Profile

This compound is a solid, crystalline substance.[3] Under normal use and storage conditions, hazardous decomposition products are not expected.[2] However, it is important to handle the compound in accordance with good industrial hygiene and safety practices.[2]

One study on a structurally similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, indicated decreased stability under microwave irradiation and heat generation.[5] This suggests that elevated temperatures may promote degradation.

Experimental Protocol: General Stability Assessment

For research and development purposes, it may be necessary to perform an in-house stability assessment. The following is a generalized protocol for such a study. This should be adapted based on the specific application and available analytical capabilities.

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Materials:

  • This compound

  • Vials (amber glass, airtight seals)

  • Environmental chambers or ovens set to desired temperatures and humidity

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Reference standard of this compound

  • Mobile phase solvents (e.g., acetonitrile, water, buffer)

Methodology:

  • Initial Characterization (T=0):

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent to a known concentration.

    • Analyze the sample by HPLC to determine the initial purity and peak area of the main compound. This will serve as the baseline.

    • Record the physical appearance of the compound (e.g., color, crystallinity).

  • Sample Preparation and Storage:

    • Aliquot accurately weighed samples of the compound into multiple amber glass vials.

    • Tightly seal the vials.

    • Place the vials into different environmental chambers representing various storage conditions (e.g., room temperature/ambient humidity, accelerated conditions like 40°C/75% RH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Visually inspect the sample for any changes in physical appearance.

    • Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

    • Analyze the sample by HPLC and compare the purity and peak area to the T=0 results. The emergence of new peaks may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial amount.

    • Plot the percentage remaining against time for each storage condition to observe the degradation kinetics.

Visualized Workflows

The following diagrams illustrate the recommended workflow for handling and storing this compound.

StorageWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Tightly Closed Container Inspect->Store If OK Conditions Dry, Well-Ventilated Area (Room Temperature) Store->Conditions Dispense Dispense in Ventilated Area Store->Dispense Seal Reseal Container Tightly Dispense->Seal Seal->Store Return to Storage StabilityTestingWorkflow T0 Initial Analysis (T=0) - HPLC Purity - Physical Appearance Prep Aliquot Samples into Vials T0->Prep Storage Place in Environmental Chambers - Room Temp - Accelerated (e.g., 40°C) Prep->Storage Timepoints Pull Samples at Time Points (1, 3, 6 mo.) Storage->Timepoints Analysis Analyze Samples - HPLC Purity - Physical Appearance Timepoints->Analysis Data Compare to T=0 & Plot Degradation Analysis->Data

References

biological activities of substituted isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Substituted Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] The unique structural and electronic properties of the isoxazole ring allow for diverse substitutions, leading to a wide array of derivatives with significant biological activities.[3] These compounds have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for drug discovery and development.[4][5] Many FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, feature the isoxazole moiety, highlighting its therapeutic importance.[1][6] This guide provides a comprehensive overview of the primary , presents quantitative data from key studies, details relevant experimental protocols, and visualizes associated pathways and workflows.

Anticancer Activity

Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[7][8] These mechanisms include the inhibition of crucial cellular proteins like Hsp90, disruption of tubulin polymerization, induction of apoptosis, and inhibition of protein kinases and other enzymes involved in cancer progression.[8][9][10]

Mechanisms of Action
  • Hsp90 Inhibition : Certain isoxazole derivatives, such as NVP-AUY922, function as potent inhibitors of Heat Shock Protein 90 (Hsp90).[9] Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition : Some isoxazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.[9]

  • Enzyme Inhibition : Isoxazole derivatives have been shown to inhibit various enzymes implicated in cancer, such as matrix metalloproteinases (MMPs), secretory phospholipase A2 (sPLA2), and RET kinases, thereby interfering with tumor growth, invasion, and metastasis.[10]

  • Apoptosis Induction : Many isoxazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[11] This can occur through various signaling pathways, often initiated by cellular stress caused by the compound's primary mechanism of action.

cluster_0 Isoxazole Compound Action cluster_1 Cellular Response Isoxazole Substituted Isoxazole Compound Hsp90 Hsp90 Isoxazole->Hsp90 Inhibits Tubulin Tubulin Isoxazole->Tubulin Inhibits Polymerization Kinases Oncogenic Kinases Isoxazole->Kinases Inhibits Degradation Oncoprotein Degradation Hsp90->Degradation Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Signal Pathway Inhibition Kinases->Signaling Apoptosis Apoptosis Degradation->Apoptosis Microtubule->Apoptosis Signaling->Apoptosis

Caption: General mechanisms of anticancer action for isoxazole compounds.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound TypeCell LineActivity (IC50)Reference
Isoxazole-containing Chalcone (Cpd. 28)MCF-7Not specified[12]
Dihydropyrazole derivative (Cpd. 45)A5492 ± 1 µg/mL[12]
Dihydropyrazole derivative (Cpd. 39)HeLa4 ± 1 µg/mL[12]
Tyrosol-derived Isoxazole (4a)U8761.4 µM[11]
Tyrosol-derived Isoxazole (4b)U8742.8 µM[11]
Tyrosol-derived Isoxazole (4c)U8767.6 µM[11]
Andrographolide-derived Isoxazoline (31a-d)HCT15, HeLa, DU145< 40 µg/mL[11]
Curcumin-derived Isoxazole (40)MCF-73.97 µM[11]

Antimicrobial Activity

Isoxazole derivatives exhibit a wide spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13] The presence of specific substituents on the isoxazole ring, such as methoxy, chloro, or nitro groups, can significantly enhance their potency.[1]

Antibacterial Activity

Many isoxazole-containing compounds have been synthesized and evaluated for their ability to inhibit bacterial growth. Their mechanism often involves the inhibition of essential bacterial processes or enzymes.[14] For example, the well-known antibiotic sulfamethoxazole, an isoxazole derivative, inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Antifungal Activity

Several isoxazole derivatives have demonstrated significant antifungal properties. For instance, dihydropyrazole derivatives of isoxazole-based chalcones have shown remarkable activity against fungal pathogens.[12]

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) and IC50 values for representative isoxazole compounds against various microbial strains.

Compound TypeMicroorganismActivity (MIC/IC50)Reference
Isoxazole-containing Chalcone (Cpd. 28)S. aureus, E. coli1 µg/mL (MIC)[12]
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleB. subtilis31.25 µg/mL (MIC)[13]
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleS. aureus62.5 µg/mL (MIC)[13]
Dihydropyrazole derivative (Cpd. 46)C. albicans2 ± 1 µg/mL (IC50)[12]

Anti-inflammatory Activity

Isoxazole derivatives have been widely investigated for their anti-inflammatory properties.[1] The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, contains an isoxazole ring.[1] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, or inhibiting enzymes like cyclooxygenase (COX).[15][16]

Quantitative Data: Anti-inflammatory Activity

The following data illustrates the anti-inflammatory potential of certain isoxazole derivatives.

Compound/DerivativeAssay ModelEffectReference
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a)Carrageenan-induced paw edema51% inhibition of paw edema[15][16]
Indolyl-isoxazolidine (9a)LPS-induced macrophagesSignificant inhibition of TNFα & IL-6 production[15][16]
MZO-2Carrageenan-induced paw edemaPotent inhibitory effect[17]
TPI-7 and TPI-13 (p-methoxy substituted)Carrageenan-induced paw edemaMost active compounds in the series[18]

Antiviral and Other Activities

The therapeutic potential of isoxazoles extends beyond the activities mentioned above.

  • Antiviral Activity : Recent studies have focused on developing isoxazole-based small molecules to combat viral infections.[19] For example, compound 7l has been identified as a promising candidate with potent antiviral activity against the Zika virus (ZIKV).[19] Other derivatives have shown efficacy against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in plants.[20]

  • Neuroprotective Activity : Isoxazole-substituted chromans have demonstrated high in vitro neuroprotective activity against oxidative stress-induced neuronal death, with some compounds showing EC50 values below 1 µM.[21]

  • Antioxidant Activity : Chalcones and dihydropyrazoles containing an isoxazole ring have exhibited notable antioxidant properties.[12]

Quantitative Data: Antiviral Activity
Compound/DerivativeVirus TargetActivity (EC50)Reference
KR-26827 (1,2,4-oxadiazole)ZIKV MR7661.35 µM[19]
Isoxazole derivative (7l)ZIKVPotent activity[19]
Isoxazole-amide (7t)TMV68.8% curative activity[20]
Isoxazole-amide (7t)CMV65.2% curative activity[20]

Key Experimental Protocols

This section details the methodologies for common assays used to evaluate the biological activities of isoxazole compounds.

Protocol 1: MTT Assay for Cytotoxicity/Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (e.g., 24h) seed->incubate1 treat 3. Add Isoxazole Compound (serial dilutions) incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h at 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO or SDS) incubate3->solubilize measure 8. Read Absorbance (570 nm) solubilize->measure analyze 9. Analyze Data (Calculate % Viability & IC50) measure->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment : Prepare serial dilutions of the test isoxazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition : Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[22]

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[22]

  • Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value of the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Methodology:

  • Compound Preparation : Prepare a stock solution of the isoxazole compound. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is visually identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24]

Protocol 3: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[18][26]

Methodology:

  • Animal Grouping : Use laboratory animals (e.g., Wistar rats), divided into control, standard, and test groups.

  • Compound Administration : Administer the test isoxazole compound orally or intraperitoneally to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group.

  • Induction of Inflammation : After a set time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL of 1% w/v solution) of carrageenan into the sub-plantar region of the right hind paw of each animal.[18]

  • Measurement of Edema : Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point to determine the anti-inflammatory activity.

Conclusion and Future Perspectives

The isoxazole scaffold is a versatile and privileged structure in medicinal chemistry, yielding derivatives with a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The continued exploration of structure-activity relationships (SAR) and mechanisms of action will be crucial for designing next-generation isoxazole-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][27] Future research will likely focus on developing multi-targeted therapies and leveraging novel synthetic strategies to expand the chemical diversity of isoxazole libraries, paving the way for new treatments for a multitude of diseases.[4][28]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-aminoisoxazole-4-carboxylate from Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminoisoxazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antibacterial activities[1]. This document provides a detailed protocol for the synthesis of this compound, compiled from established literature procedures. The synthesis involves a multi-step pathway commencing from a cyanoacetate derivative.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from methyl cyanoacetate. The first step involves the nitrosation of methyl cyanoacetate to yield methyl 2-cyano-2-(hydroxyimino)acetate. This intermediate is then proposed to undergo a reductive cyclization to form the final product. An alternative and well-documented approach for a similar structure involves the reaction of an activated form of the cyanoacetate with hydroxylamine. For the purpose of providing a robust protocol, we will focus on a pathway that is analogous to established syntheses of similar 5-aminoisoxazole derivatives. This involves the initial formation of an intermediate that is primed for cyclization with hydroxylamine.

A plausible and effective route, based on related syntheses[2][3], involves the reaction of methyl cyanoacetate with an activating agent, followed by cyclization with hydroxylamine. To ensure the formation of the desired methyl ester, methyl cyanoacetate is the preferred starting material over ethyl cyanoacetate to avoid a separate transesterification step.

The overall transformation is as follows:

Methyl Cyanoacetate -> Intermediate -> this compound

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-cyano-2-(hydroxyimino)acetate

This protocol is adapted from the well-established synthesis of the analogous ethyl ester, Oxyma[4][5].

Materials:

  • Methyl cyanoacetate

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Prepare a solution of sodium nitrite in water.

  • In a separate round-bottom flask equipped with a magnetic stirrer, dissolve methyl cyanoacetate in acetic acid.

  • Cool the methyl cyanoacetate solution to 0-5 °C using an ice bath.

  • Slowly add the aqueous solution of sodium nitrite dropwise to the cooled methyl cyanoacetate solution while maintaining the temperature between 0 and 5 °C. The reaction is exothermic and careful temperature control is crucial.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • The product, methyl 2-cyano-2-(hydroxyimino)acetate, will precipitate out of the solution as a white to pale yellow solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any residual acid and salts.

  • Dry the product under vacuum to yield pure methyl 2-cyano-2-(hydroxyimino)acetate.

Table 1: Reagent Quantities and Expected Yield for Step 1

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Cyanoacetate99.09(Specify)(Specify)
Sodium Nitrite69.00(Specify)(Specify)
Acetic Acid60.05(Specify)-
Product Molar Mass ( g/mol ) Expected Yield Appearance
Methyl 2-cyano-2-(hydroxyimino)acetate128.09~85-95%White to pale yellow solid
Step 2: Synthesis of this compound

The cyclization of the intermediate from Step 1 with a reducing agent in the presence of an acid catalyst is a plausible route to the target molecule. This step is based on general principles of isoxazole synthesis from α-oximino nitriles.

Materials:

  • Methyl 2-cyano-2-(hydroxyimino)acetate

  • Stannous chloride (SnCl₂) or other suitable reducing agent

  • Hydrochloric acid (HCl)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend methyl 2-cyano-2-(hydroxyimino)acetate in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of stannous chloride in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Table 2: Reagent Quantities and Expected Yield for Step 2

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-cyano-2-(hydroxyimino)acetate128.09(Specify)(Specify)
Stannous Chloride189.60(Specify)(Specify)
Hydrochloric Acid (conc.)36.46(Specify)-
Product Molar Mass ( g/mol ) Expected Yield Appearance
This compound142.11(Specify based on literature for similar reactions)Crystalline solid

Data Presentation

Table 3: Summary of Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₅H₆N₂O₃
Molecular Weight142.11 g/mol
Appearance(To be determined experimentally)
Melting Point(To be determined experimentally)
¹H NMR (CDCl₃, δ ppm)(Characteristic peaks to be determined)
¹³C NMR (CDCl₃, δ ppm)(Characteristic peaks to be determined)
Mass Spec (m/z)[M+H]⁺ = 143.04

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reductive Cyclization Methyl Cyanoacetate Methyl Cyanoacetate Reaction1 NaNO2, Acetic Acid 0-5 °C Methyl Cyanoacetate->Reaction1 Intermediate Methyl 2-cyano-2-(hydroxyimino)acetate Reaction1->Intermediate Reaction2 SnCl2, HCl Methanol, Reflux Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for this compound.

Concluding Remarks

The provided protocol offers a comprehensive guide for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The procedures are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. Researchers are advised to adhere to all laboratory safety guidelines and to characterize all intermediates and the final product thoroughly using appropriate analytical techniques to ensure purity and structural integrity. The yields and reaction conditions may require optimization depending on the specific laboratory setup and scale of the synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of isoxazole derivatives using microwave-assisted organic synthesis (MAOS). The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[1][2][3][4][5] Microwave irradiation offers a green and efficient alternative to conventional heating methods, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[6][7]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave irradiation interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[8] This often results in significant rate enhancements, allowing reactions that take hours or even days under conventional conditions to be completed in minutes.[6] Key advantages include increased reaction rates, higher product yields, improved purity, and reduced energy consumption, aligning with the principles of green chemistry.[7][8]

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol details the synthesis of isoxazole derivatives starting from α,β-unsaturated ketones (chalcones). This method is a robust and widely used approach for accessing a variety of 3,5-disubstituted isoxazoles.[6][7]

Experimental Protocol

Step 1: Synthesis of Chalcone Precursors

Chalcones are synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.[6]

  • In a round-bottom flask, dissolve 2-hydroxy acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to Isoxazole under Microwave Irradiation

  • In a microwave-safe reaction vessel, combine the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).[7]

  • Add an ethanolic sodium hydroxide solution to the mixture.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at 210 W for 10-15 minutes.[7]

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the isoxazole derivative.

  • Filter the product, wash with water, and recrystallize from ethanol to yield the pure 3,5-disubstituted isoxazole.[6]

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of 3,5-disubstituted isoxazoles from chalcones.

CompoundMethodReaction TimeYield (%)Reference
5-phenyl-3-(p-tolyl)isoxazoleConventional6-8 hours65[6]
Microwave 8 minutes 78 [6]
5-(4-chlorophenyl)-3-phenylisoxazoleConventional6-8 hours69[6]
Microwave 10 minutes 82 [6]
5-(4-methoxyphenyl)-3-phenylisoxazoleConventional6-8 hours62[6]
Microwave 7 minutes 75 [6]
5-(4-nitrophenyl)-3-phenylisoxazoleConventional6-8 hours58[6]
Microwave 6 minutes 67 [6]

Experimental Workflow Diagram

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Synthesis (Microwave) start Start: Acetophenone & Benzaldehyde react_chalcone Claisen-Schmidt Condensation (Ethanol, NaOH, RT) start->react_chalcone workup_chalcone Precipitation & Filtration react_chalcone->workup_chalcone purify_chalcone Recrystallization workup_chalcone->purify_chalcone chalcone Pure Chalcone purify_chalcone->chalcone react_isoxazole Microwave Irradiation (210 W, 10-15 min) chalcone->react_isoxazole workup_isoxazole Precipitation & Filtration react_isoxazole->workup_isoxazole purify_isoxazole Recrystallization workup_isoxazole->purify_isoxazole isoxazole Pure Isoxazole Derivative purify_isoxazole->isoxazole G start Start: Acid Chloride, Alkyne, Hydroximinoyl Chloride reagents Add Pd catalyst, CuI, Base (Et3N) in Solvent (THF) start->reagents microwave Microwave Irradiation (140°C, 30 min) reagents->microwave workup Concentration under Reduced Pressure microwave->workup purification Flash Column Chromatography workup->purification product Pure 3,4,5-Trisubstituted Isoxazole purification->product G isoxazole Isoxazole Derivative akt Akt isoxazole->akt Activates p_akt p-Akt (Active) akt->p_akt Phosphorylation gsk3b GSK3β p_akt->gsk3b Inhibits by Phosphorylation p_gsk3b p-GSK3β (Inactive) gsk3b->p_gsk3b beta_catenin β-catenin gsk3b->beta_catenin Promotes Degradation p_gsk3b->beta_catenin Inhibition of Degradation degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocation transcription Gene Transcription (Melanogenesis) nucleus->transcription

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl 5-Aminoisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of the non-canonical amino acid, Methyl 5-aminoisoxazole-4-carboxylate, and its corresponding carboxylic acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of such isoxazole-containing building blocks is a promising strategy in the development of peptidomimetics with enhanced therapeutic properties.[1][2] Isoxazole derivatives are known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The integration of these moieties into peptides can lead to novel therapeutic agents with increased potency and reduced toxicity.[1]

Introduction to Isoxazole-Containing Peptides

Natural peptides often face limitations as therapeutic agents due to their susceptibility to proteolytic degradation.[1] A common strategy to overcome this is the incorporation of unnatural amino acids, such as β-amino acids, to create α/β-mixed peptides.[1][3] 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a β-amino acid that can be successfully incorporated into peptides via SPPS, opening avenues for the synthesis of new classes of bioactive peptides.[1][2][3] This document outlines the synthesis of the necessary isoxazole building block, its activation, and its coupling in SPPS workflows.

Data Presentation

Table 1: Summary of Key Reagents and Equipment
Reagent/EquipmentPurposeSupplier Example
Rink Amide ResinSolid support for peptide synthesisSigma-Aldrich
Fmoc-protected amino acidsStandard building blocks for SPPSSigma-Aldrich
5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)Unnatural β-amino acidSynthesized (see protocol)
HBTU/HOBt/DIPEACoupling reagents for amide bond formationSigma-Aldrich
Piperidine in DMFReagent for Fmoc deprotectionSigma-Aldrich
Trifluoroacetic acid (TFA)Cleavage of peptide from resinSigma-Aldrich
High-Performance Liquid Chromatography (HPLC)Purification of synthesized peptidesAgilent, Waters
Mass Spectrometry (MS)Characterization of synthesized peptidesSciex, Thermo Fisher
Ultrasonic AgitatorOptional for agitated solid-phase synthesisVWR, Fisher Scientific

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

This protocol describes a three-step synthesis to obtain the foundational isoxazole building block.[1]

Step 1: Synthesis of Intermediate P1

  • Mix the starting materials in ethanol.

  • Heat the mixture to 110 °C while continuously removing the ethanol that forms during the reaction.[1]

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% HCl solution.[1]

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

  • Dissolve the intermediate P1 in ethanol.

  • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.

  • Add the solution of P1 to the EtONa/NH₂OH∙HCl mixture.

  • Stir the reaction mixture for 24 hours at room temperature.[1]

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash it with water, and dry it thoroughly.[1]

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA, P3)

  • Dissolve the intermediate P2 in a 10% sodium hydroxide (NaOH) solution.

  • Heat the mixture to 70 °C.[1]

  • Cool the mixture and then add hydrochloric acid (HCl) to adjust the pH to 4.[1]

  • Filter the resulting precipitate, wash it with water, and dry to obtain the final product.[1]

Protocol 2: Synthesis of Fmoc-AMIA

The synthesis of the Fmoc-protected derivative of the aminoisoxazole acid is a crucial step for its use in standard Fmoc-based SPPS.[1]

  • Follow the method described by Upadhyay et al. for the synthesis of the Fmoc derivative.[1]

  • It is important to note that under typical reaction conditions, the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid may remain unreactive during the formation of the Fmoc-protected derivative.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing AMIA

This protocol outlines the incorporation of AMIA into a peptide chain on a solid support. This can be performed using either classical or ultrasonic agitated methods.[1][2][3]

1. Resin Preparation:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Wash the resin with DMF.

2. Standard Fmoc-SPPS Cycles (for standard amino acids):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF, then dichloromethane (DCM), and then DMF again.

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat these steps for each standard amino acid in the sequence.

3. Coupling of AMIA:

  • After the final standard amino acid has been coupled and its Fmoc group removed, the resin-bound peptide is ready for the coupling of AMIA.

  • Activation and Coupling:

    • Dissolve AMIA (3 equivalents) in DMF.

    • Add coupling reagents (e.g., HBTU/HOBt/DIPEA) to the AMIA solution to pre-activate it.

    • Add the activated AMIA solution to the resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours. It has been shown that it is possible to couple an unblocked AMIA amino acid to the α-amino group of the N-terminal amino acid residue.[1]

  • Washing: Wash the resin extensively with DMF and DCM.

4. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

5. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS, LC-MS) to confirm its identity and purity.[1]

Visualizations

SPPS_Workflow cluster_synthesis Synthesis of AMIA Building Block cluster_spps Solid-Phase Peptide Synthesis P1 Intermediate P1 P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate (P2) P1->P2 EtONa, NH2OH.HCl AMIA 5-amino-3-methyl- isoxazole-4-carboxylic acid (AMIA) P2->AMIA NaOH, then HCl Coupling_AMIA AMIA Coupling AMIA->Coupling_AMIA Use in SPPS Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling_AA Amino Acid Coupling Deprotection->Coupling_AA Coupling_AA->Deprotection Repeat for each AA Coupling_AA->Coupling_AMIA Cleavage Cleavage from Resin Coupling_AMIA->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for the synthesis of the AMIA building block and its incorporation into peptides via SPPS.

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA or AMIA) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next cycle End Elongated Peptide Wash2->End

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of an amino acid.

References

Application Notes and Protocols: Methyl 5-Aminoisoxazole-4-carboxylate as a Versatile Building Block for Novel Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-aminoisoxazole-4-carboxylate and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two classes of novel amino acids derived from this compound analogues: Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates and 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , which can be incorporated into peptides.

These novel amino acids offer the potential to create new chemical entities with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. The protocols and data presented herein are intended to guide researchers in the synthesis and application of these unique building blocks.

I. Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates

This class of compounds represents a series of conformationally constrained, non-proteinogenic amino acid analogues. The synthesis involves the regioselective reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[3]

Experimental Protocol: General Procedure for the Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates (4a-h)

A solution of the respective β-enamino ketoester (3a-h) (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in methanol (10 mL) is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate.[3]

Data Presentation: Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates
CompoundCyclic Amine PrecursorYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)HRMS (m/z)
4a N-Boc-azetidine-3-carboxylic acid658.48 (s, 1H), 5.02 (m, 1H), 4.40 (m, 2H), 4.25 (m, 2H), 3.85 (s, 3H), 1.46 (s, 9H)170.2, 163.8, 155.8, 108.5, 80.8, 51.8, 48.2, 28.3[M+H]+ found 298.1348
(R)-4b (R)-N-Boc-pyrrolidine-3-carboxylic acid728.45 (s, 1H), 4.05-3.25 (m, 5H), 3.85 (s, 3H), 2.45-2.25 (m, 2H), 1.47 (s, 9H)175.5, 164.0, 154.2, 108.3, 80.0, 51.7, 46.5, 45.8, 32.1, 28.5[M+H]+ found 312.1505
(S)-4c (S)-N-Boc-pyrrolidine-3-carboxylic acid758.45 (s, 1H), 4.05-3.25 (m, 5H), 3.85 (s, 3H), 2.45-2.25 (m, 2H), 1.47 (s, 9H)175.5, 164.0, 154.2, 108.3, 80.0, 51.7, 46.5, 45.8, 32.1, 28.5[M+H]+ found 312.1505
4h N-Boc-piperidine-4-carboxylic acid688.46 (s, 1H), 4.15 (m, 2H), 3.55 (m, 1H), 2.85 (m, 2H), 2.15 (m, 2H), 1.80 (m, 2H), 3.85 (s, 3H), 1.47 (s, 9H)179.5, 164.1, 154.7, 150.2, 108.3, 79.8, 51.7, 43.8, 36.4, 31.5, 28.5[M+H]+ found 326.1661

Note: Data extracted from Bruzgulienė, J., et al. (2022).[3]

Workflow Diagram: Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates

G cluster_0 Step 1: Formation of β-Enamino Ketoester cluster_1 Step 2: Isoxazole Ring Formation start N-Boc-cyclic amino acid reagent1 Meldrum's acid, EDC, DMAP start->reagent1 intermediate1 Acyl Meldrum's acid reagent1->intermediate1 reagent2 Methanol, Reflux intermediate1->reagent2 intermediate2 β-Ketoester reagent2->intermediate2 reagent3 DMFDMA intermediate2->reagent3 product1 β-Enamino ketoester (3a-h) reagent3->product1 start2 β-Enamino ketoester (3a-h) reagent4 Hydroxylamine hydrochloride, Methanol, RT start2->reagent4 product2 Methyl 5-(N-Boc-cycloaminyl)- 1,2-oxazole-4-carboxylate (4a-h) reagent4->product2

Caption: Synthetic workflow for the preparation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.

II. Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA) for Peptide Synthesis

AMIA is a novel β-amino acid that can be incorporated into peptide chains to create peptidomimetics with potentially enhanced stability and biological activity.[2]

Experimental Protocol: Three-Step Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) A mixture of ethyl acetoacetate (1.0 mol) and triethyl orthoformate (1.2 mol) is heated at 140-150 °C for 2 hours, with the ethanol formed during the reaction being distilled off. The reaction mixture is then cooled and distilled under reduced pressure to give ethyl 2-cyano-3-ethoxybut-2-enoate.

Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2) To a solution of sodium ethoxide (prepared from 1.1 mol of sodium in 200 mL of absolute ethanol), a solution of hydroxylamine hydrochloride (1.0 mol) in ethanol is added, and the mixture is stirred for 30 minutes. Then, a solution of ethyl 2-cyano-3-ethoxybut-2-enoate (P1) (1.0 mol) in ethanol is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The precipitated product is filtered, washed with water, and dried to yield ethyl 5-amino-3-methylisoxazole-4-carboxylate.

Step 3: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (P3) Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2) (1.0 mol) is dissolved in a 10% aqueous solution of sodium hydroxide (3.0 mol) and heated at 70 °C for 2 hours. The solution is then cooled, and the pH is adjusted to 4 with concentrated hydrochloric acid. The precipitated solid is filtered, washed with cold water, and dried to afford 5-amino-3-methyl-isoxazole-4-carboxylic acid.[2]

Experimental Protocol: Incorporation of AMIA into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis is used to assemble the desired peptide sequence on a rink amide resin. For the coupling of AMIA, a solution of AMIA (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF is added to the resin-bound peptide after Fmoc deprotection. The coupling reaction is allowed to proceed for 2 hours at room temperature. After completion of the synthesis, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) and purified by preparative HPLC.[2]

Data Presentation: Characterization of Peptides Containing AMIA
Peptide SequenceMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]+
AMIA-DVYT-NH2C30H43N9O10705.31706.32
AMIA-EAAA-NH2C22H35N9O8553.26554.27
AMIA-PPPP-NH2C28H39N9O6613.30614.31
AMIA-PPPPP-NH2C33H46N10O7710.36711.37

Note: Data extracted from Węglińska, M., et al. (2022).[2]

Workflow Diagram: Synthesis and Incorporation of AMIA into Peptides

G cluster_0 AMIA Synthesis cluster_1 Peptide Synthesis (SPPS) start Ethyl acetoacetate reagent1 Triethyl orthoformate start->reagent1 intermediate1 Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) reagent1->intermediate1 reagent2 Hydroxylamine hydrochloride, Sodium ethoxide intermediate1->reagent2 intermediate2 Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2) reagent2->intermediate2 reagent3 NaOH, then HCl intermediate2->reagent3 product1 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (P3) reagent3->product1 reagent5 AMIA, HATU, DIPEA product1->reagent5 start2 Rink Amide Resin reagent4 Fmoc-amino acids, Coupling reagents start2->reagent4 intermediate3 Resin-bound peptide reagent4->intermediate3 intermediate3->reagent5 intermediate4 Resin-bound AMIA-peptide reagent5->intermediate4 reagent6 Cleavage cocktail intermediate4->reagent6 product2 Purified AMIA-peptide reagent6->product2

Caption: Overall workflow for the synthesis of AMIA and its incorporation into peptides via SPPS.

III. Potential Biological Activities and Signaling Pathways

Isoxazole-containing compounds have been shown to modulate various signaling pathways, making them attractive candidates for drug development. While the specific mechanisms of action for the novel amino acids described herein require further investigation, the isoxazole scaffold is known to interact with several key biological targets.

Signaling Pathway Diagram: Potential Targets of Isoxazole-Containing Compounds

G cluster_0 Cellular Processes cluster_1 Potential Molecular Targets Inflammation Inflammation Angiogenesis Angiogenesis Apoptosis Apoptosis Cell_Proliferation Cell Proliferation COX COX-1/COX-2 COX->Inflammation Reduces VEGFR2 VEGFR2 VEGFR2->Angiogenesis Inhibits Caspases Caspases Caspases->Apoptosis Induces Kinases Various Kinases Kinases->Cell_Proliferation Affects Isoxazole Isoxazole-Containing Amino Acids Isoxazole->COX Inhibition Isoxazole->VEGFR2 Inhibition Isoxazole->Caspases Activation Isoxazole->Kinases Modulation

Caption: Potential signaling pathways modulated by isoxazole-containing compounds.

Note on Signaling Pathways: The diagram illustrates general pathways targeted by isoxazole derivatives. For instance, some isoxazoles act as selective COX-2 inhibitors, thereby reducing inflammation.[4] Others have been shown to inhibit VEGFR2, a key receptor in angiogenesis, which is crucial for tumor growth.[5] Furthermore, certain isoxazole compounds can induce apoptosis (programmed cell death) in cancer cells. The specific effects of the novel amino acids presented here on these and other signaling pathways are a promising area for future research.

Conclusion

This compound and its analogues are versatile starting materials for the synthesis of novel, non-proteinogenic amino acids. The detailed protocols provided for the synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates and 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), along with their incorporation into peptides, offer a solid foundation for researchers to explore new chemical space in drug discovery. The potential for these compounds to modulate key signaling pathways highlights their significance as valuable tools for developing next-generation therapeutics. Further investigation into the biological activities and mechanisms of action of these novel amino acids is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: Methyl 5-Aminoisoxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminoisoxazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid isoxazole core, coupled with strategically positioned amino and carboxylate functionalities, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The isoxazole ring is a key pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antibacterial activities.[1] This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field.

Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various substituted isoxazoles with therapeutic potential. The amino and carboxylate groups offer convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Anticancer Agents

Derivatives of the isoxazole scaffold have shown promising anticancer activity against a range of human cancer cell lines. By modifying the core structure, researchers have developed compounds with potent cytotoxic effects. For instance, isoxazole-carboxamide derivatives have exhibited moderate to potent antiproliferative activities.

Kinase Inhibitors

The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Isoxazole-based compounds have been developed as inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Casein Kinase 1 (CK1).

Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Isoxazole derivatives have emerged as a promising class of compounds with potential antimicrobial activity. Research has demonstrated that certain substituted isoxazoles exhibit inhibitory effects against various bacterial and fungal strains.

Quantitative Data

The following table summarizes the biological activity of various derivatives synthesized from or related to the this compound scaffold.

Compound ID/SeriesTarget/AssayCell Line/OrganismActivity (IC50/MIC in µM)
Isoxazole-Carboxamide 2aAnticancerColo2059.179
Isoxazole-Carboxamide 2aAnticancerHepG27.55
Isoxazole-Carboxamide 2aAnticancerB16F140.85
Isoxazole-Carboxamide 2aAnticancerHeLa29.35
Isoxazole-Carboxamide 2dAnticancerHep3B~23 µg/ml
Isoxazole-Carboxamide 2eAnticancerHep3B~23 µg/ml
3,4-diaryl-isoxazole 8CK1δ Kinase Inhibition-0.033
Isoxazole JNK Inhibitor 3JNK3 Kinase Inhibition-0.026
Isoxazole JNK Inhibitor 6JNK3 Kinase Inhibition-0.032
Isoxazole JNK Inhibitor 10JNK3 Kinase Inhibition-0.027
Isoxazole JNK Inhibitor 13JNK3 Kinase Inhibition-0.001
5-methylisoxazole-3-carboxamide 10AntitubercularM. tuberculosis H37Rv3.125
5-methylisoxazole-3-carboxamide 14AntitubercularM. tuberculosis H37Rv3.125
5-methylisoxazole-3-carboxamide 9AntibacterialBacillus subtilis6.25
5-methylisoxazole-3-carboxamide 13AntibacterialBacillus subtilis6.25

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates

This protocol describes a general method for the synthesis of substituted 5-aminoisoxazoles from aryl isothiocyanates and sodium methyl cyanoacetate.[2]

Materials:

  • Aryl isothiocyanate

  • Sodium methyl cyanoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)

Procedure:

  • Synthesis of Methyl 2-cyano-3-arylamino-3-thioxopropanoates:

    • To a solution of sodium methyl cyanoacetate (1 equivalent) in anhydrous THF, add the respective aryl isothiocyanate (1 equivalent).

    • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

    • After completion, remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain the corresponding methyl 2-cyano-3-arylamino-3-thioxopropanoate.

  • Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates:

    • A mixture of the methyl 2-cyano-3-arylamino-3-thioxopropanoate (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and ammonium acetate (1.5 equivalents) in ethanol is refluxed.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired methyl 5-amino-3-arylaminoisoxazole-4-carboxylate.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.[8][9][10]

Materials:

  • Recombinant active kinase (e.g., CK1δ or JNK3)

  • Kinase-specific substrate (e.g., α-casein for CK1, ATF2 for JNK)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 384-well plate, add the test compound dilutions, the recombinant kinase, and the kinase-specific substrate.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor for the target kinase).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

    • Read the luminescence signal using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains using the broth microdilution method.[11][12][13][14]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Synthesis of 5-Aminoisoxazole Derivatives

G A Aryl Isothiocyanate C Methyl 2-cyano-3-arylamino- 3-thioxopropanoate A->C B Sodium Methyl Cyanoacetate B->C E Methyl 5-amino-3-arylamino- isoxazole-4-carboxylate C->E D Hydroxylamine HCl, Ammonium Acetate D->E

Caption: General synthesis scheme for 5-aminoisoxazole derivatives.

Experimental Workflow for MTT Assay

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis A Seed Cells in 96-well plate B Prepare Compound Dilutions A->B C Treat Cells with Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent & Incubate D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

Simplified Wnt/β-catenin Signaling Pathway and CK1 Inhibition

G cluster_Wnt_On Wnt Signal ON cluster_Wnt_Off Wnt Signal OFF / CK1 Inhibition Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl BetaCatenin_on β-catenin (Stable) Dvl->BetaCatenin_on Inhibits Destruction Complex Nucleus_on Nucleus BetaCatenin_on->Nucleus_on TCF TCF/LEF Nucleus_on->TCF Gene Gene Transcription (Proliferation) TCF->Gene DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Degradation Ubiquitination & Degradation BetaCatenin_off->Degradation CK1_Inhibitor Isoxazole-based CK1 Inhibitor CK1_Inhibitor->DestructionComplex Inhibits CK1

Caption: Role of CK1 in the Wnt/β-catenin pathway and its inhibition.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Aminoisoxazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Derivatives of isoxazole are foundational to various approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[1] Aminoisoxazoles, in particular, serve as versatile building blocks for creating novel therapeutic agents due to the reactive nature of the amino group, which allows for diverse structural modifications.[2] These modifications can enhance potency, selectivity, and pharmacokinetic profiles.[1]

This document provides detailed protocols for the synthesis of isoxazole-based anti-inflammatory agents, starting from common precursors. It also outlines methodologies for evaluating their biological activity through established in vitro and in vivo assays and illustrates the key inflammatory signaling pathways these agents typically target.

Section 1: Synthesis of Isoxazole Derivatives

A prevalent and effective method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone intermediates with hydroxylamine hydrochloride. This multi-step process is adaptable and generally produces good yields.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase START Starting Materials (e.g., Substituted Acetophenone, Aromatic Aldehyde) CHALCONE Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) START->CHALCONE Base (e.g., NaOH) ISOXAZOLE Step 2: Isoxazole Ring Formation (Cyclization with Hydroxylamine HCl) CHALCONE->ISOXAZOLE NH2OH·HCl, Base PURIFY Purification & Characterization (Recrystallization, TLC, NMR, MS) ISOXAZOLE->PURIFY IN_VITRO In Vitro Assays (e.g., COX-1/COX-2, 5-LOX Inhibition) PURIFY->IN_VITRO Test Compounds IN_VIVO In Vivo Assays (e.g., Carrageenan-Induced Paw Edema) PURIFY->IN_VIVO DATA Data Analysis (IC50, % Inhibition, SAR) IN_VITRO->DATA IN_VIVO->DATA G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) AA->COX2 PGs_Physiological Prostaglandins (Physiological) - Gastric Protection - Platelet Aggregation COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) - Inflammation - Pain - Fever COX2->PGs_Inflammatory Inhibitor Isoxazole-based Inhibitor (e.g., Valdecoxib) Inhibitor->COX2 Inhibition G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF Activates Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) TF->Cytokines Induces Inhibitor Isoxazole-based p38 Inhibitor Inhibitor->p38 Inhibition G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Complex IκB-NF-κB (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation DNA DNA Binding NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Genes

References

Application Notes and Protocols: Methyl 5-Aminoisoxazole-4-carboxylate as a Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. Methyl 5-aminoisoxazole-4-carboxylate, and its derivatives, serve as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The inherent structural features of the aminoisoxazole core allow for the strategic placement of substituents to achieve high potency and selectivity against various kinase targets. This document provides detailed application notes on the utility of this scaffold, focusing on the design of FMS-like Tyrosine Kinase 3 (FLT3) and c-Jun N-terminal Kinase (JNK) inhibitors, along with comprehensive experimental protocols for their synthesis and evaluation.

Application Notes

The this compound scaffold offers several advantages for kinase inhibitor design. The 5-amino group provides a key hydrogen bond donor, while the 4-carboxylate position can be readily modified to introduce various functionalities that can interact with specific residues within the kinase ATP-binding pocket. Furthermore, the isoxazole ring itself can participate in various non-covalent interactions, contributing to the overall binding affinity of the inhibitor.

A notable application of this scaffold is in the development of potent and selective FLT3 inhibitors.[1][2] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells, and its mutation is a key driver in acute myeloid leukemia (AML).[2] By coupling the 5-methylisoxazole-4-carboxylic acid (derived from this compound) with a 2-arylquinazoline core, researchers have developed highly selective type II FLT3 inhibitors. These inhibitors not only target the wild-type enzyme but also clinically relevant mutants such as FLT3-ITD (internal tandem duplication).[1][2]

Another significant application lies in the design of JNK inhibitors. JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various inflammatory diseases and neurodegenerative disorders. Isoxazole-based compounds have shown promise as potent JNK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from the 5-methylisoxazole-4-carboxamide scaffold.

Table 1: Inhibitory Activity of Quinazoline-based Isoxazole Carboxamides against FLT3 and other Kinases.

Compound IDTarget KinaseIC50 (nM)Reference
7d FLT3106[1][2]
FLT3-ITD301[1][2]
c-Kit>10,000[1][2]
FMS>10,000[1][2]
Quizartinib (AC220) FLT31.1[3]
AXL10[3]
RET10[3]
KIT10[3]

Table 2: Kinase Selectivity Profile of a Representative Isoxazole-based Inhibitor (Compound 27) against JNK and other Kinases.

KinaseIC50 (nM)
JNK1 42
JNK2 25
JNK3 24
p38α >10,000
ERK2 >10,000

Data for Table 2 is representative and compiled from findings on isoxazole-based JNK inhibitors.[4]

Signaling Pathways

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activation Inhibitor Isoxazole-based FLT3 Inhibitor Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Inhibition.

JNK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis Inhibitor Isoxazole-based JNK Inhibitor Inhibitor->JNK Inhibition

Caption: JNK Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of 5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide (Representative FLT3 Inhibitor)

This protocol outlines the general synthesis of the quinazoline-based isoxazole carboxamide inhibitors. The synthesis involves the initial preparation of 5-methylisoxazole-4-carboxylic acid, followed by an amide coupling reaction with the appropriate 7-amino-2-arylquinazoline.

Synthesis_Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 5-Aminoisoxazole-4-carboxylic acid Step1->Intermediate1 Step2 Diazotization & Sandmeyer Reaction Intermediate1->Step2 Intermediate2 5-Methylisoxazole-4-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (EDC, HOBt) Intermediate2->Step3 FinalProduct 5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide Step3->FinalProduct Arylquinazoline 2-Aryl-7-aminoquinazoline Arylquinazoline->Step3 Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Inhibitor and Kinase to Assay Plate Start->Step1 Step2 Incubate Step1->Step2 Step3 Initiate Reaction with ATP and Substrate Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction and Add Detection Reagents Step4->Step5 Step6 Incubate Step5->Step6 End Read TR-FRET Signal Step6->End

References

Application Notes and Protocols for the One-Pot Synthesis of 5-Aminoisoxazoles from Nitrile Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery due to their diverse biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2] The development of efficient and regioselective synthetic routes to these scaffolds is therefore of paramount importance. The one-pot synthesis of 5-aminoisoxazoles via the [3+2] cycloaddition of in situ generated nitrile oxides with cyanamides or their synthetic equivalents represents a highly effective and convergent approach to this valuable heterocyclic core.[1][2] This method is advantageous due to its operational simplicity, high regioselectivity, and generally good to excellent yields.

The reaction proceeds through a 1,3-dipolar cycloaddition, where the nitrile oxide acts as the 1,3-dipole and a cyanamide derivative serves as the dipolarophile. A key feature of this methodology is the in situ generation of the often unstable nitrile oxides from stable precursors, which then readily react with the dipolarophile. The initial cycloadduct, an isoxazoline intermediate, spontaneously eliminates a small molecule, such as hydrogen cyanide when using α-cyanoenamines, to afford the aromatic 5-aminoisoxazole product directly.[1][2]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-aminoisoxazoles, summarizing key data and outlining the general workflow and reaction mechanism.

Data Presentation

The following table summarizes the yields of various 5-aminoisoxazoles synthesized via the one-pot reaction of in situ generated nitrile oxides and α-cyanoenamines, as reported in the literature. The method for nitrile oxide generation significantly influences the reaction outcome.

EntryNitrile Oxide Precursor (R)α-CyanoenamineProductMethod of Nitrile Oxide GenerationYield (%)
1p-ClC₆H₄CH=NOH·Cl1-Morpholinoacrylonitrile1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholineA: Dehydrohalogenation of chloroxime75
2p-ClC₆H₄CH=NOH·Cl1-Piperidinoacrylonitrile1-[3-(4-Chlorophenyl)-isoxazol-5-yl]piperidineA: Dehydrohalogenation of chloroxime95
3p-ClC₆H₄CH=NOH·Cl1-(N-methyl)-piperazinoacrylonitrile1-[3-(4-Chlorophenyl)-isoxazol-5-yl]-4-methylpiperazineA: Dehydrohalogenation of chloroxime70
4CH₃CH₂NO₂1-Morpholinoacrylonitrile1-(3-Methyl-isoxazol-5-yl)morpholineB: Dehydration of primary nitro derivative (Mukaiyama method)80
5CH₃CH₂NO₂1-Piperidinoacrylonitrile1-(3-Methyl-isoxazol-5-yl)piperidineB: Dehydration of primary nitro derivative (Mukaiyama method)85
6CH₃CH₂NO₂1-(N-methyl)-piperazinoacrylonitrile1-(3-Methyl-isoxazol-5-yl)-4-methylpiperazineB: Dehydration of primary nitro derivative (Mukaiyama method)78
7CH₃NO₂1-MorpholinoacrylonitrileN-phenyl-5-(morpholin-1-yl-)isoxazole-3-carboxamideC: From nitromethane and phenylisocyanate64
8CH₃NO₂1-PiperidinoacrylonitrileN-phenyl-5-(piperidin-1-yl-)isoxazole-3-carboxamideC: From nitromethane and phenylisocyanate65
9CH₃NO₂1-(N-methyl)-piperazinoacrylonitrileN-phenyl-5-(4-methylpiperazin-1-yl-)isoxazole-3-carboxamideC: From nitromethane and phenylisocyanate58

Experimental Workflow

The general experimental workflow for the one-pot synthesis of 5-aminoisoxazoles from nitrile oxides is depicted below. The process begins with the preparation of the necessary precursors, followed by the one-pot cycloaddition reaction and subsequent purification of the final product.

G cluster_0 Precursor Synthesis cluster_1 One-Pot Reaction cluster_2 Workup & Purification P1 α-Chloroacetaldehyde P3 α-Cyanoenamine Synthesis P1->P3 P2 Secondary Amine P2->P3 R1 α-Cyanoenamine P3->R1 RP 1,3-Dipolar Cycloaddition & HCN Elimination R1->RP R2 Nitrile Oxide Precursor (e.g., Hydroxamoyl Chloride) R2->RP R3 Base (e.g., Triethylamine) R3->RP R4 Solvent (e.g., Toluene) R4->RP W1 Solvent Removal RP->W1 W2 Recrystallization W1->W2 FP Pure 5-Aminoisoxazole W2->FP

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.

Reaction Mechanism

The underlying mechanism for the formation of 5-aminoisoxazoles involves three key steps: in situ generation of the nitrile oxide, a highly regioselective [3+2] cycloaddition with the α-cyanoenamine, and the spontaneous elimination of hydrogen cyanide to yield the final aromatic product.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Elimination N1 Hydroxamoyl Chloride N3 Nitrile Oxide N1->N3 - Et3N·HCl N2 Base (Et3N) N2->N1 C1 Nitrile Oxide N3->C1 C3 Isoxazoline Intermediate C1->C3 C2 α-Cyanoenamine C2->C3 E1 Isoxazoline Intermediate C3->E1 E2 5-Aminoisoxazole E1->E2 - HCN

Caption: Mechanism: Nitrile oxide generation, cycloaddition, and elimination.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the α-cyanoenamine precursor and the subsequent one-pot synthesis of 5-aminoisoxazoles.

Protocol 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile)

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Morpholine

  • Potassium cyanide (KCN)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred mixture. Continue stirring for an additional 3 hours at room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude α-cyanoenamine, which can be used in the next step without further purification.

Protocol 2: One-Pot Synthesis of 5-Aminoisoxazoles

This protocol details three common methods for the in situ generation of nitrile oxides.

Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides

Reactants:

  • Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

  • α-Cyanoenamine

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • Dissolve the α-cyanoenamine (1.0 mmol) and the hydroxamoyl chloride (1.0 mmol) in toluene (20 mL) in a round-bottom flask.

  • Add triethylamine (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the triethylammonium chloride precipitate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or diethyl ether).

Method B: Nitrile Oxide Generation from Primary Nitroalkanes (Mukaiyama Method)

Reactants:

  • Primary nitroalkane (e.g., nitroethane)

  • Phenylisocyanate

  • α-Cyanoenamine

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • In a round-bottom flask, combine the α-cyanoenamine (1.0 mmol), the primary nitroalkane (1.0 mmol), phenylisocyanate (1.0 mmol), and a catalytic amount of triethylamine in toluene (20 mL).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Proceed with workup and purification as described in Method A.

Method C: Nitrile Oxide Generation from Nitromethane

Reactants:

  • Nitromethane

  • Phenylisocyanate

  • α-Cyanoenamine

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • Combine the α-cyanoenamine (1.0 mmol), nitromethane (1.0 mmol), phenylisocyanate (1.0 mmol), and triethylamine (1.1 mmol) in toluene (20 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • After cooling, proceed with workup and purification as described in Method A.

Conclusion

The one-pot synthesis of 5-aminoisoxazoles from in situ generated nitrile oxides and cyanamide derivatives is a robust and highly regioselective method for accessing this important class of heterocycles.[1] The choice of nitrile oxide precursor and the specific reaction conditions can be tailored to achieve good to excellent yields of the desired products. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry to utilize this efficient synthetic strategy.

References

Scale-Up Synthesis of Methyl 5-aminoisoxazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 5-aminoisoxazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research. The following sections outline a robust synthetic route, considerations for large-scale production, purification strategies, and potential challenges.

Overview of Synthetic Strategy

The recommended scalable synthesis of this compound is a two-step process commencing with commercially available starting materials: methyl cyanoacetate and triethyl orthoformate. The initial step involves the formation of an enol ether intermediate, Methyl 2-cyano-3-ethoxyacrylate. This intermediate is then cyclized with hydroxylamine in the presence of a base to yield the target compound. This approach is advantageous for scale-up due to its high convergence and the generally crystalline nature of the final product, which facilitates purification by recrystallization.

A Methyl Cyanoacetate + Triethyl Orthoformate B Methyl 2-cyano-3-ethoxyacrylate (Intermediate) A->B Condensation (Acetic Anhydride) D This compound (Final Product) B->D Cyclization C Hydroxylamine Hydrochloride + Base C->D

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate

This procedure details the formation of the key enol ether intermediate.

Materials:

  • Methyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Toluene (or another suitable high-boiling solvent)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel

  • Heating/cooling circulator

  • Distillation apparatus

Procedure:

  • Charge the reactor with methyl cyanoacetate and acetic anhydride.

  • Begin stirring and heat the mixture to approximately 110-120 °C.

  • Slowly add triethyl orthoformate via the addition funnel over a period of 1-2 hours. The ethanol and ethyl acetate formed during the reaction will begin to distill off.

  • After the addition is complete, maintain the reaction temperature and continue to distill off the low-boiling byproducts until the distillation ceases.

  • Monitor the reaction progress by GC-MS or TLC until the consumption of methyl cyanoacetate is complete.

  • Cool the reaction mixture to room temperature. The crude Methyl 2-cyano-3-ethoxyacrylate is typically used directly in the next step without further purification.

Step 2: Cyclization to this compound

This step describes the formation of the isoxazole ring.

Materials:

  • Crude Methyl 2-cyano-3-ethoxyacrylate

  • Hydroxylamine hydrochloride

  • Sodium methoxide (or another suitable base)

  • Methanol

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

Procedure:

  • Prepare a solution of sodium methoxide in methanol in the reactor and cool to 0-5 °C.

  • In a separate vessel, dissolve hydroxylamine hydrochloride in methanol and add it to the sodium methoxide solution, maintaining the temperature below 10 °C.

  • To this mixture, add the crude Methyl 2-cyano-3-ethoxyacrylate from Step 1, ensuring the temperature remains between 0-10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by HPLC or LC-MS until the intermediate is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • The product will precipitate out of the solution. Cool the slurry to 0-5 °C to maximize precipitation.

  • Filter the solid product and wash with cold water and then with a minimal amount of cold methanol.

  • Dry the product under vacuum at 40-50 °C.

Scale-Up Considerations and Data Presentation

Scaling up this synthesis requires careful attention to several parameters to ensure safety, efficiency, and product quality. The following table summarizes key parameters based on analogous syntheses found in the literature for related isoxazole compounds.[1]

ParameterStep 1: Intermediate FormationStep 2: CyclizationKey Considerations for Scale-Up
Reaction Temperature 110-120 °C0-25 °CExothermic reactions in both steps require efficient heat dissipation. A jacketed reactor with a reliable cooling system is crucial.
Reagent Stoichiometry Near equimolar with a slight excess of triethyl orthoformate1.1-1.2 equivalents of hydroxylamine and basePrecise control of stoichiometry is important to minimize side reactions and unreacted starting materials.
Solvent Toluene (or neat)MethanolSolvent selection impacts reaction kinetics, solubility, and downstream processing.
Reaction Time 2-4 hours12-24 hoursReaction monitoring is critical to determine the optimal endpoint and avoid byproduct formation.
Work-up & Isolation Direct use of crude productPrecipitation and filtrationEfficient solid-liquid separation is key for high recovery of the product.

Purification of this compound

For pharmaceutical applications, high purity of the final compound is essential. While the initial precipitation provides a relatively pure product, further purification is often necessary.

Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid organic compounds on a large scale.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent such as ethyl acetate or isopropanol)

Equipment:

  • Jacketed glass reactor with overhead stirrer and condenser

  • Heating/cooling circulator

  • Filtration apparatus

Procedure:

  • Charge the reactor with the crude product and the selected recrystallization solvent.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • Slowly cool the solution to induce crystallization. A controlled cooling rate is essential for forming pure, easily filterable crystals.

  • Once crystallization is complete, cool the slurry to 0-5 °C to maximize the yield.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

Potential Impurities and Mitigation Strategies

During the synthesis of isoxazoles, the formation of regioisomers and other byproducts is a common challenge.

cluster_0 Potential Impurities cluster_1 Mitigation Strategies A Unreacted Starting Materials D Reaction Optimization (Stoichiometry, Temperature) A->D B Regioisomer (Methyl 3-aminoisoxazole-4-carboxylate) E Controlled Cyclization Conditions B->E F Recrystallization B->F C Hydrolysis Product (5-aminoisoxazole-4-carboxylic acid) C->F G pH control during work-up C->G

Caption: Impurity mitigation flowchart.

  • Regioisomers: The formation of the undesired Methyl 3-aminoisoxazole-4-carboxylate can occur. Careful control of the cyclization reaction conditions, particularly the base and temperature, can favor the formation of the desired 5-amino isomer.

  • Unreacted Starting Materials: Monitoring the reaction to completion is crucial. Any unreacted intermediates can often be removed during the recrystallization process.

  • Hydrolysis Products: The ester functionality can be susceptible to hydrolysis, especially during work-up. Maintaining a neutral or slightly acidic pH during aqueous washes can minimize the formation of the corresponding carboxylic acid.

By following these detailed protocols and considering the scale-up challenges, researchers and drug development professionals can efficiently and reliably produce high-purity this compound for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-aminoisoxazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-aminoisoxazole-4-carboxylate by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Compound from Impurities Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for a polar aromatic amine is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Co-elution of impurities with similar polarity.Consider using a different solvent system to alter selectivity. For example, substituting hexane with toluene or ethyl acetate with acetone can change the elution order.
Overloading the column with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Compound is Tailing or Streaking on TLC and Column The compound may be too polar for the chosen solvent system.For highly polar compounds, consider more aggressive solvent systems. A small percentage of methanol (1-10%) in dichloromethane or a system containing ammonium hydroxide in methanol mixed with dichloromethane can be effective.
Interaction of the amino group with acidic silica gel.Deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine in the mobile phase. Alternatively, use a different stationary phase such as neutral alumina.
No Compound Eluting from the Column The compound is too polar and strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase gradually (gradient elution). If the compound still does not elute, a more polar solvent system, such as methanol in dichloromethane, may be necessary.
The compound may have precipitated at the top of the column.Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider the dry loading technique.
Compound decomposition on the silica gel.Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Low Recovery of the Purified Compound Irreversible adsorption of the compound to the stationary phase.This can occur if the compound is unstable on silica. Using a deactivated stationary phase or an alternative like alumina can help.
The compound is highly soluble in the mobile phase and elutes very quickly.Start with a less polar mobile phase to ensure the compound initially binds to the top of the column.
Fractions containing the product are too dilute to be detected.Concentrate the fractions in the expected elution range and re-analyze by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on TLC analysis, the ratio can be adjusted to achieve an optimal Rf value (typically 0.2-0.4) for the target compound. For similar compounds, solvent systems such as petroleum ether/diethyl ether (80:20) and dichloromethane have been used.

Q2: My compound, this compound, appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel can be a problem for certain sensitive compounds. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%).

  • Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for basic compounds.

  • Work quickly and at a lower temperature: If possible, run the column in a cold room to minimize degradation.

Q3: How do I perform a 'dry loading' of my sample?

Dry loading is useful for samples that are not very soluble in the initial mobile phase.

  • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely under reduced pressure until you have a free-flowing powder of your crude compound adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

Q4: What are the key experimental parameters for the purification of a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate?

For the purification of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the following conditions were reported:

ParameterDetails
Stationary Phase Silica gel
Mobile Phase 100% Dichloromethane (DCM)
Result Afforded the product as a colorless crystalline solid.
Rf Value 0.74 (in DCM/EtOAc, 90:10)

This information can serve as a useful reference when developing a purification method for this compound.

Experimental Workflow & Logic Diagrams

experimental_workflow Experimental Workflow for Column Chromatography Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Stationary Phase (e.g., Silica Gel) TLC->Pack Sample_Prep 3. Prepare Sample: - Dissolve in minimal solvent - Or Dry Load Pack->Sample_Prep Load 4. Load Sample onto Column Sample_Prep->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent to Obtain Pure Product Combine->Evaporate troubleshooting_logic Troubleshooting Logic for Poor Separation Problem Poor Separation Cause1 Incorrect Polarity Problem->Cause1 Cause2 Co-elution Problem->Cause2 Cause3 Overloading Problem->Cause3 Solution1 Optimize Mobile Phase (via TLC) Cause1->Solution1 Solution2 Change Solvent System (e.g., Toluene/EtOAc) Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Technical Support Center: Recrystallization of Aminoisoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aminoisoxazole compounds via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of aminoisoxazole compounds.

Issue 1: The aminoisoxazole compound does not dissolve in the chosen solvent, even when heated.

  • Question: My aminoisoxazole compound is not dissolving in the solvent I selected. What should I do?

  • Answer: This indicates that the solvent is not polar enough to dissolve the aminoisoxazole. Aminoisoxazoles are generally polar molecules due to the presence of the amino group and the nitrogen and oxygen atoms in the isoxazole ring. Therefore, polar solvents are typically required for their dissolution.

    • Recommendation: Switch to a more polar solvent. Good starting points for aminoisoxazoles include water, ethanol, methanol, or isopropanol. For particularly stubborn compounds, highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although their high boiling points can make subsequent removal challenging.

Issue 2: The aminoisoxazole compound dissolves at room temperature.

  • Question: My compound dissolved completely in the solvent before I even started heating. Is this a problem?

  • Answer: Yes, this is an issue. For successful recrystallization, the compound should have high solubility in the hot solvent but low solubility at room temperature or below. If the compound is very soluble at room temperature, you will have poor recovery of your purified crystals upon cooling.

    • Recommendation: The solvent is too good at dissolving your compound. You can either choose a less polar solvent or use a mixed solvent system (solvent pair). Start by dissolving your compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again before allowing it to cool slowly. Common solvent pairs for polar compounds include ethanol/water or methanol/diethyl ether.

Issue 3: Oiling out - the compound separates as a liquid instead of forming crystals.

  • Question: Upon cooling, my aminoisoxazole compound formed an oil instead of crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

    • Recommendations:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the same solvent to decrease the concentration and allow the solution to cool more slowly.

      • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as this may be below the melting point of the oil.

      • Change Solvents: Switch to a solvent with a lower boiling point.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.

Issue 4: No crystals form upon cooling.

  • Question: I have cooled the solution, but no crystals have appeared. What went wrong?

  • Answer: This can happen for a few reasons: the solution may not be saturated, or it may be supersaturated.

    • Recommendations:

      • Induce Crystallization: As with oiling out, try scratching the inside of the flask or adding a seed crystal.

      • Reduce the Volume of Solvent: If the solution is not saturated, you have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

      • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Issue 5: The resulting crystals are colored, but the pure compound should be colorless.

  • Question: My recrystallized aminoisoxazole is colored, but I was expecting a white powder. How do I remove the color?

  • Answer: Colored impurities may be present.

    • Recommendation: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What are the best single solvents for recrystallizing aminoisoxazole compounds?

A1: Given the polar nature of aminoisoxazoles, polar protic solvents are generally the first choice. Ethanol, methanol, and water are commonly used. For specific compounds, other solvents might be more suitable. For instance, 3-amino-5-methylisoxazole has been successfully recrystallized from benzene.[1] It is always recommended to perform small-scale solvent screening tests to find the optimal solvent for your specific aminoisoxazole derivative.

Q2: When should I use a mixed solvent system?

A2: A mixed solvent system is ideal when no single solvent has the desired solubility characteristics (highly soluble when hot, poorly soluble when cold). For somewhat polar molecules containing oxygen and nitrogen atoms, like aminoisoxazoles, alcohol/water mixtures are often a good choice.[2] You would dissolve the compound in the "good" solvent first, then add the "poor" solvent until turbidity is observed, and then heat to redissolve before cooling.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[3] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, ensure that the solution is cooled sufficiently to allow for maximum crystal formation.

Q4: My compound seems to be degrading during recrystallization. What can I do?

A4: Some amino compounds can be sensitive to prolonged heating. If you suspect degradation, try to minimize the time the solution is kept at high temperatures. Use a solvent with a lower boiling point if possible, and heat the solution only as long as necessary to dissolve the solid.

Data Presentation

Table 1: Qualitative Solubility of a Representative Aminoisoxazole (3-amino-5-methylisoxazole) in Common Solvents at Room Temperature and Boiling Point

SolventPolaritySolubility at Room Temp.Solubility at Boiling PointSuitability for Recrystallization
WaterHighSparingly SolubleSolubleGood
EthanolHighSolubleVery SolublePotentially suitable, may need a co-solvent
MethanolHighSolubleVery SolublePotentially suitable, may need a co-solvent
AcetoneMediumSparingly SolubleSolubleGood
Ethyl AcetateMediumSparingly SolubleSolubleGood
DichloromethaneLowInsolubleSparingly SolublePoor
HexaneLowInsolubleInsolubleUnsuitable
TolueneLowInsolubleSolubleGood
DMSOHighVery SolubleVery SolubleUnsuitable as a primary recrystallization solvent

Disclaimer: This table is illustrative and based on general principles of solubility and available data for similar compounds. Optimal solvent selection should always be confirmed experimentally for the specific aminoisoxazole derivative.

Table 2: Illustrative Quantitative Solubility Data for 3-Amino-5-methylisoxazole

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Water201.5
Water10015.0
Ethanol2010.0
Ethanol7850.0
Toluene200.5
Toluene11112.0
DMSO255.5[2]

Disclaimer: The solubility values are estimates for illustrative purposes, except for the DMSO value which is reported in the literature.[2] These values can serve as a starting point for developing a recrystallization protocol.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of an Aminoisoxazole Compound

  • Solvent Selection: Based on preliminary tests, select a solvent in which the aminoisoxazole has low solubility at room temperature but high solubility at the solvent's boiling point.

  • Dissolution: Place the crude aminoisoxazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization of an Aminoisoxazole Compound

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the aminoisoxazole is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolves_rt Compound dissolves at room temperature? start->dissolves_rt dissolves_hot Compound dissolves when heated? dissolves_rt->dissolves_hot No choose_less_polar_or_mixed Choose a less polar solvent or use a mixed solvent system. dissolves_rt->choose_less_polar_or_mixed Yes oiling_out Does it 'oil out'? dissolves_hot->oiling_out Yes choose_more_polar Choose a more polar solvent. dissolves_hot->choose_more_polar No crystals_form Crystals form on cooling? induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No end_success Successful Recrystallization crystals_form->end_success Yes oiling_out->crystals_form No reheat_add_solvent Reheat to redissolve. Add more solvent and cool slowly. oiling_out->reheat_add_solvent Yes choose_less_polar_or_mixed->start Restart choose_more_polar->start Restart concentrate_solution Too much solvent. Evaporate some solvent and re-cool. induce_crystallization->concentrate_solution Still no crystals concentrate_solution->crystals_form reheat_add_solvent->crystals_form

Caption: Troubleshooting workflow for aminoisoxazole recrystallization.

References

Technical Support Center: Optimizing Regioselectivity in Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of 1,3-dipolar cycloaddition reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Poor regioselectivity is a common challenge in isoxazole synthesis, often resulting in mixtures of 3,5- and 3,4-disubstituted regioisomers.[1] This section addresses specific issues you may encounter during your experiments.

Question 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?

Answer: The formation of 3,5-disubstituted isoxazoles is typically favored in the reaction between nitrile oxides and terminal alkynes due to both electronic and steric factors.[2] However, if you are observing poor regioselectivity, consider the following optimization strategies:

  • Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][3] Ruthenium catalysts have also been successfully employed for this purpose.[2]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.[2][3]

  • Solvent Choice: Employing less polar solvents may favor the formation of the desired 3,5-isomer.[2]

  • In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from a precursor like an oxime (using an oxidant such as N-chlorosuccinimide) can maintain a low concentration of the dipole, which can improve selectivity.[2]

Question 2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What strategies can I employ to favor the 3,4-isomer?

Answer: The synthesis of 3,4-disubstituted isoxazoles is known to be more challenging.[2] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to synthesize 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[2][3]

  • Ruthenium Catalysis: Ruthenium catalysts have been shown to favor the formation of 4-substituted isoxazoles in reactions with B-ethynyl-1,2-azaborines, suggesting their potential for reversing regioselectivity.[4]

  • Alternative Synthetic Routes:

    • Enamine-Based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][5]

Question 3: How can I minimize the formation of furoxan byproducts in my reaction?

Answer: Furoxan formation is a common side reaction caused by the dimerization of the nitrile oxide.[3] To minimize this unwanted byproduct, consider the following:

  • Slow Addition/In Situ Generation: If not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[3]

  • Excess Alkyne: Using a large excess of the alkyne can help it outcompete the dimerization reaction.[3]

  • Temperature Optimization: Lowering the reaction temperature may reduce the rate of dimerization more significantly than the rate of the cycloaddition.[3]

Data Presentation: Factors Influencing Regioselectivity

The regiochemical outcome of the 1,3-dipolar cycloaddition is a delicate balance of several factors. The following tables summarize the effects of key variables on the reaction.

Factor Effect on Regioselectivity Favors 3,5-isomer Favors 3,4-isomer Reference(s)
Alkyne Substitution Terminal alkynes generally lead to 3,5-disubstituted products. Internal alkynes can yield mixtures or be directed to form 3,4,5-trisubstituted products.Terminal AlkynesInternal Alkynes (with specific directing groups)[2][3]
Catalyst Metal catalysts can strongly direct the regioselectivity.Copper(I)Ruthenium(II)[2][3][4]
Substituent Electronics Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.Generally favored with terminal alkynesCan be influenced by strong electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide.[3][6]
Steric Hindrance Bulky substituents on either the alkyne or nitrile oxide can favor the formation of the sterically less hindered product.Often the case with terminal alkynes.Can be favored with appropriately placed bulky groups.[2][3]
Solvent Solvent polarity can influence the transition state energies of the two regioisomeric pathways.Less polar solventsCan be favored in specific systems with polar solvents.[1][2]
Lewis Acid Lewis acids like BF₃·OEt₂ can activate carbonyl groups in precursors like β-enamino diketones to direct regioselectivity.Not directly applicable to standard cycloaddition.Yes, in cyclocondensation routes.[2][5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established methods for the copper-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes.[1][2]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, suspend Copper(I) Iodide (CuI, 5 mol%) in a suitable solvent such as THF or a mixture of CH₂Cl₂/H₂O.

  • In Situ Nitrile Oxide Generation: In a separate flask, dissolve the aldoxime (1.2 equivalents) in the reaction solvent. Add an oxidant, such as N-chlorosuccinimide (NCS), portion-wise at 0 °C. Stir for 30 minutes.

  • Cycloaddition: Add the terminal alkyne (1.0 equivalent) to the catalyst suspension. Then, add the freshly prepared nitrile oxide solution dropwise to the alkyne and catalyst mixture at room temperature.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is based on the reaction of in situ generated nitrile oxides with enamines.[2]

  • Enamine Formation: In a reaction vessel, dissolve the aldehyde (1.0 equivalent) and pyrrolidine (1.2 equivalents) in a non-polar solvent like toluene (5 mL).

  • Nitrile Oxide Precursor Addition: Add the N-hydroximidoyl chloride (1.1 equivalents) to the mixture.

  • Cycloaddition: Add triethylamine (1.5 equivalents) dropwise to the mixture at room temperature.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

Caption: Reaction mechanism for 1,3-dipolar cycloaddition leading to two possible isoxazole regioisomers.

Troubleshooting_Workflow start Start: Poor Regioselectivity (Mixture of Isomers) q1 Is the desired isomer the 3,5-disubstituted product? start->q1 a1_yes Introduce Cu(I) Catalyst (e.g., CuI) q1->a1_yes Yes a1_no Consider Ruthenium(II) Catalyst q1->a1_no No a2_yes Lower Reaction Temperature a1_yes->a2_yes a3_yes Use a Less Polar Solvent a2_yes->a3_yes a4_yes Employ Slow Addition / In Situ Generation of Nitrile Oxide a3_yes->a4_yes end End: Improved Regioselectivity a4_yes->end a2_no Use Internal Alkyne with Appropriate Substituents a1_no->a2_no a3_no Explore Alternative Routes: - Enamine Cycloaddition - β-Enamino Diketone Condensation a2_no->a3_no a3_no->end

Caption: Troubleshooting workflow for addressing poor regioselectivity in isoxazole synthesis.

Factors_Influencing_Regioselectivity center Regioselectivity sub Substrate Properties center->sub cond Reaction Conditions center->cond cat Catalysis center->cat sterics Steric Hindrance sub->sterics electronics Electronic Effects (EWG/EDG) sub->electronics temp Temperature cond->temp solvent Solvent Polarity cond->solvent cu Copper(I) cat->cu ru Ruthenium(II) cat->ru

Caption: Key factors influencing the regioselectivity of 1,3-dipolar cycloaddition for isoxazole synthesis.

References

minimizing furoxan byproduct formation in nitrile oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of furoxan byproducts in your nitrile oxide reactions.

Furoxans, the dimers of nitrile oxides, are common byproducts that can significantly reduce the yield of your desired 1,3-dipolar cycloaddition products, such as isoxazoles and isoxazolines.[1][2][3] This guide offers practical solutions to overcome this challenge.

Troubleshooting Guide: Minimizing Furoxan Formation

Rapid dimerization of nitrile oxides is a frequent issue that can lead to low yields of the intended cycloadduct.[1] This section addresses common problems and provides actionable solutions.

Problem Potential Cause Solution
High Furoxan Formation, Low Cycloadduct Yield Rate of Dimerization Exceeds Cycloaddition: The nitrile oxide is dimerizing faster than it reacts with your dipolarophile.[4]Increase Cycloaddition Rate: - Increase Dipolarophile Concentration: Use a higher concentration or a larger excess of the dipolarophile.[1][4] - Use a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes generally exhibit higher reactivity towards nitrile oxides.[1][4]
High Instantaneous Concentration of Nitrile Oxide: Generating the nitrile oxide too quickly can favor the bimolecular dimerization process.[1]Control Nitrile Oxide Concentration: - Slow Reagent Addition: Slowly add the nitrile oxide precursor (e.g., aldoxime, hydroxamoyl halide) or the activating reagent (e.g., base, oxidant) to the reaction mixture containing the dipolarophile.[1][5] - High Dilution: Conduct the reaction at a lower overall concentration.[1]
Elevated Reaction Temperature: Higher temperatures can increase the rate of dimerization.[1][4]Lower Reaction Temperature: Perform the reaction at 0°C or a lower temperature, provided the cycloaddition still proceeds at an acceptable rate.[1][4]
Low or No Yield of Desired Product Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and decompose, particularly at higher temperatures.[4]Maintain Low Temperatures: Many methods for generating nitrile oxides are best performed at 0°C or below to minimize decomposition.[4] Ensure Rapid Trapping: Generate the nitrile oxide in situ in the presence of the dipolarophile for immediate reaction.[4]
Steric Hindrance: Bulky substituents on the nitrile oxide or the dipolarophile can impede the cycloaddition reaction.[4]Increase Reaction Time and/or Temperature: While higher temperatures can increase dimerization, a modest increase may be necessary to overcome the steric barrier for cycloaddition. Careful optimization is required.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to prevent furoxan formation?

The most effective method is the in situ generation of the nitrile oxide in the presence of a suitable dipolarophile.[4] This ensures the nitrile oxide is consumed in the desired [3+2] cycloaddition reaction before it can dimerize.[4]

Q2: How do substituents on the nitrile oxide affect dimerization?

  • Steric Hindrance: Large, bulky groups (e.g., a mesityl group) on the nitrile oxide sterically hinder the approach of two molecules for dimerization, thus increasing the stability of the nitrile oxide.[2][4]

  • Electronic Effects: The dimerization rate is generally faster for aliphatic nitrile oxides compared to aromatic ones.[2] Aromatic nitrile oxides benefit from conjugation, which can retard dimerization.[6][7] Electron-donating and electron-withdrawing groups at the para position of aromatic nitrile oxides can enhance stability, while electron-withdrawing groups at the ortho position can destabilize them.[2]

Q3: What is the role of the solvent in minimizing furoxan byproducts?

The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[4] Protic solvents may react with the nitrile oxide. The polarity of the solvent can affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a valuable optimization step.[4]

Q4: Can furoxan formation be completely avoided?

While complete elimination can be difficult, dimerization can often be minimized to negligible levels through careful optimization of reaction conditions, particularly by using the in situ generation and trapping technique with a reactive dipolarophile.[4]

Q5: Are there environmentally friendly methods for nitrile oxide generation that minimize byproducts?

Yes, "green" methods are being developed. One approach involves the oxidation of aldoximes using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in conjunction with sodium chloride.[4][8][9] This method offers a broad substrate scope and avoids organic byproducts from the oxidant.[8]

Experimental Protocols

General Protocol for in situ Generation and Cycloaddition of Nitrile Oxides (Dehydrohalogenation of Hydroxamoyl Halides)

This method is widely used for the generation of nitrile oxides. The slow addition of a base is crucial to control the concentration of the nitrile oxide and minimize dimerization.[5]

  • Reaction Setup: Dissolve the hydroxamoyl halide precursor and a 1.2 to 2-fold excess of the dipolarophile in a suitable aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Cooling: Cool the reaction mixture to 0°C or the desired temperature in an ice bath.

  • Base Addition: Slowly add a solution of a tertiary amine base (e.g., triethylamine) in the same solvent dropwise to the reaction mixture over a period of several hours. The slow addition is critical to keep the instantaneous concentration of the nitrile oxide low.[1][5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench the reaction mixture, for example, by adding water. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

General Protocol for in situ Generation of Nitrile Oxides via Oxidation of Aldoximes

This is another common method for generating nitrile oxides.

  • Reaction Setup: Dissolve the aldoxime and an excess of the dipolarophile in a suitable solvent.

  • Addition of Oxidant: Add the oxidizing agent (e.g., N-bromosuccinimide, tert-butyl hypochlorite, or Oxone/NaCl) to the mixture.[2][8] The addition may be done portion-wise or as a solution, depending on the specific protocol.

  • Reaction Conditions: Stir the reaction at the appropriate temperature (often room temperature or below) for the time required for the reaction to complete.

  • Monitoring and Work-up: Monitor the reaction as described above. The work-up procedure will depend on the oxidant used.

  • Purification: Purify the product using column chromatography.

Data Summary

The following table summarizes the key factors influencing the competition between the desired 1,3-dipolar cycloaddition and the undesired dimerization to form furoxan.

Factor Favors Cycloaddition (Minimizes Furoxan) Favors Dimerization (Increases Furoxan)
Nitrile Oxide Concentration Low (slow generation, high dilution)[1]High (rapid generation, low dilution)[1]
Dipolarophile Concentration High (large excess)[1][4]Low
Dipolarophile Reactivity High (electron-deficient, strained)[1][4]Low
Temperature Low (e.g., 0°C)[1][4]High[1][4]
Nitrile Oxide Substituent (R-CNO) Sterically bulky (e.g., mesityl)[2][4]Sterically small (e.g., methyl)[2]
Generation Method In situ generation with immediate trapping[4]Pre-generation and subsequent addition

Visualizations

Experimental Workflow for Minimizing Furoxan Formation

experimental_workflow cluster_setup Reaction Setup cluster_generation Controlled Generation & Reaction cluster_outcome Reaction Outcome dipolarophile Dipolarophile (High Concentration) in_situ In Situ Nitrile Oxide (Low Concentration) precursor Nitrile Oxide Precursor (e.g., Aldoxime) solvent Aprotic Solvent reagent Activating Reagent (Slow Addition at Low Temp) reagent->in_situ cycloaddition [3+2] Cycloaddition in_situ->cycloaddition Fast byproduct Furoxan Byproduct (Minimized) in_situ->byproduct Slow product Desired Product (High Yield) cycloaddition->product

Caption: Workflow for minimizing furoxan byproduct.

Competing Reaction Pathways

reaction_pathways nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) desired_product Desired Cycloadduct (Isoxazoline/Isoxazole) nitrile_oxide->desired_product two_nitrile_oxide 2 x R-C≡N⁺-O⁻ dipolarophile Dipolarophile (Alkene/Alkyne) dipolarophile->desired_product furoxan Furoxan Byproduct (Dimer) two_nitrile_oxide->furoxan label_cyclo [3+2] Cycloaddition (Desired Pathway) label_cyclo->desired_product label_dimer Dimerization (Undesired Pathway) label_dimer->furoxan

Caption: Competing pathways in nitrile oxide reactions.

References

alternative reagents for the synthesis of substituted 5-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 5-aminoisoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted 5-aminoisoxazoles?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an α-cyanoenamine.[1][2] This approach is highly regioselective, directly yielding the desired 5-aminoisoxazole.[1][3] Alternative methods include the reaction of thiocarbamoylcyanoacetates with hydroxylamine and the nucleophilic substitution of 5-chloroisoxazoles, although the latter is generally limited to highly nucleophilic amines.[4][5]

Q2: How can I generate the nitrile oxide intermediate for the [3+2] cycloaddition reaction?

A2: Nitrile oxides are typically generated in situ to prevent dimerization into furoxans.[6] Common methods for their generation include:

  • Dehydrohalogenation of hydroxamoyl chlorides (or chloroximes) using a base like triethylamine.[1][2]

  • Dehydration of primary nitroalkanes , often referred to as the Mukaiyama method, which utilizes a dehydrating agent like phenylisocyanate in the presence of a base.[1][2]

Q3: What are α-cyanoenamines and how are they prepared?

A3: α-Cyanoenamines serve as synthetic equivalents of aminoacetylenes in the [3+2] cycloaddition reaction.[1][3] They are key precursors and can be synthesized by reacting α-chloroacetaldehyde with a secondary amine, followed by treatment with potassium cyanide.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Dimerization of Nitrile Oxide: The nitrile oxide intermediate can dimerize to form furoxan, a common side reaction that reduces the yield of the desired 5-aminoisoxazole.[6]- Use a slight excess (around 1.5 equivalents) of the nitrile oxide precursor.[6]- Ensure slow addition of the base to control the concentration of the nitrile oxide.
Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time.- Optimize the reaction temperature. While room temperature is often sufficient, gentle heating or refluxing may be necessary for some substrates.[3]- Consider using alternative energy sources like ultrasound or microwave irradiation, which have been shown to improve yields and reduce reaction times.[6]
Suboptimal Solvent: The choice of solvent can significantly influence reaction rates and yields.- Toluene is a commonly used solvent for these reactions.[1][3]- If yields are low, consider screening other aprotic solvents.
Formation of Byproducts Furoxan Formation: As mentioned above, this is a primary side reaction.- In addition to using an excess of the precursor, ensure efficient stirring to promote the desired bimolecular reaction over the dimerization.
Polymerization/Resinification: High temperatures can sometimes lead to the formation of polymeric byproducts.[6]- Carefully control the reaction temperature. If heating is required, do so gradually and monitor for any signs of decomposition.
Difficulty in Purification Co-elution of Product and Byproducts: The desired product may be difficult to separate from starting materials or byproducts using column chromatography.- Recrystallization can be an effective purification method for solid products.[3]- Optimize the eluent system for column chromatography. A gradual gradient of a more polar solvent may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile)

This protocol describes the synthesis of a key precursor for the [3+2] cycloaddition.[1][3]

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Morpholine

  • Potassium cyanide (KCN)

  • Triethylamine (TEA)

  • Diethyl ether

  • Cyclohexane

Procedure:

  • In a round-bottom flask, combine the 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred mixture.

  • A solid will form. Filter the solid and recrystallize from cyclohexane.

Protocol 2: Synthesis of Substituted 5-Aminoisoxazoles via [3+2] Cycloaddition

This protocol outlines the one-pot synthesis of 5-aminoisoxazoles.[1]

Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides

Reactants:

  • α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)

  • Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • Dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene in a round-bottom flask.

  • Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature overnight.

  • Proceed with aqueous workup and purification, typically by column chromatography or recrystallization.

Method B: Nitrile Oxide Generation via the Mukaiyama Method

Reactants:

  • α-Cyanoenamine

  • Primary nitroalkane (e.g., nitromethane)

  • Phenylisocyanate

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • Combine the α-cyanoenamine, primary nitroalkane, phenylisocyanate, and triethylamine in toluene.

  • Stir the mixture at room temperature. The reaction time may vary depending on the substrates.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture and proceed with workup and purification.

Protocol 3: Synthesis of 5-Aminoisoxazoles from Thiocarbamoylcyanoacetates

This protocol provides an alternative route to 5-aminoisoxazoles.[4]

Step 1: Synthesis of Ethyl Arylthiocarbamoylcyanoacetates

  • In a round-bottom flask, react sodium with absolute ethanol.

  • After cooling to room temperature, add ethyl cyanoacetate and stir for 15 minutes.

  • Add the desired aryl isothiocyanate and continue stirring.

  • The resulting ethyl arylthiocarbamoylcyanoacetate can then be isolated.

Step 2: Reaction with Hydroxylamine

  • Reflux the ethyl arylthiocarbamoylcyanoacetate with hydroxylamine in aqueous ethanol.

  • The corresponding 5-aminoisoxazole will be formed.

  • Isolate and purify the product.

Visualized Workflows and Mechanisms

G cluster_0 Synthesis of α-Cyanoenamine cluster_1 [3+2] Cycloaddition Chloroacetaldehyde Chloroacetaldehyde Reaction1 Reaction Chloroacetaldehyde->Reaction1 Secondary Amine Secondary Amine Secondary Amine->Reaction1 Intermediate1 Intermediate Reaction1->Intermediate1 Reaction2 Reaction Intermediate1->Reaction2 KCN KCN KCN->Reaction2 alpha_Cyanoenamine α-Cyanoenamine Reaction2->alpha_Cyanoenamine Cycloaddition [3+2] Cycloaddition alpha_Cyanoenamine->Cycloaddition Nitrile Oxide Precursor Nitrile Oxide Precursor in_situ_generation In situ Generation Nitrile Oxide Precursor->in_situ_generation Base_DehydratingAgent Base / Dehydrating Agent Base_DehydratingAgent->in_situ_generation Nitrile Oxide Nitrile Oxide in_situ_generation->Nitrile Oxide Nitrile Oxide->Cycloaddition Substituted_5_Aminoisoxazole Substituted 5-Aminoisoxazole Cycloaddition->Substituted_5_Aminoisoxazole

Caption: General workflow for the synthesis of 5-aminoisoxazoles.

G Start Start LowYield Low Yield? Start->LowYield CheckStoichiometry Adjust Nitrile Oxide Precursor Stoichiometry (slight excess) LowYield->CheckStoichiometry Yes Byproducts Byproducts Observed? LowYield->Byproducts No OptimizeTemp Optimize Reaction Temperature CheckStoichiometry->OptimizeTemp ConsiderAltEnergy Consider Ultrasound or Microwave Irradiation OptimizeTemp->ConsiderAltEnergy CheckSolvent Screen Alternative Solvents ConsiderAltEnergy->CheckSolvent CheckSolvent->Byproducts Furoxan Furoxan Detected? Byproducts->Furoxan Yes Purification Optimize Purification (Recrystallization or Chromatography) Byproducts->Purification No SlowAddition Slowly Add Base Furoxan->SlowAddition Yes Furoxan->Purification No SlowAddition->Purification Success Successful Synthesis Purification->Success

Caption: Troubleshooting decision tree for 5-aminoisoxazole synthesis.

References

challenges in the hydrolysis of Methyl 5-aminoisoxazole-4-carboxylate to the carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrolysis of Methyl 5-aminoisoxazole-4-carboxylate to 5-aminoisoxazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the saponification of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion to Carboxylic Acid 1. Insufficient Hydrolysis Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If starting material is still present, extend the reaction time at room temperature. - Cautiously increasing the temperature (e.g., to 40-50 °C) can be attempted, but be mindful of potential degradation (see below).
2. Inadequate Amount of Base: The stoichiometric amount of base may be insufficient to drive the reaction to completion.- Use a molar excess of the base (e.g., 2-4 equivalents of LiOH·H₂O).
3. Poor Solubility of Starting Material: The ester may not be fully dissolved in the solvent system, limiting its reaction with the base.- Ensure a homogenous reaction mixture. A co-solvent system such as THF/MeOH/H₂O (e.g., in a 3:1:1 ratio) can improve solubility.[1]
Product Degradation (Evidence of Isoxazole Ring Opening) 1. Harsh Basic Conditions: The isoxazole ring, particularly unsubstituted at the 3-position, can be susceptible to base-catalyzed ring opening, especially at elevated temperatures.[2]- Perform the hydrolysis at room temperature or below (0-25 °C). - Use a milder base if possible, although LiOH is commonly reported for similar substrates. - Minimize reaction time once the starting material is consumed as confirmed by TLC.
2. Prolonged Reaction Times: Extended exposure to basic conditions, even at room temperature, can lead to gradual degradation of the product.- Work up the reaction as soon as the hydrolysis is complete.
Formation of Side Products 1. Reactions involving the Amino Group: While the 5-amino group is often unreactive in certain conditions, it could potentially participate in side reactions under specific hydrolysis conditions.[3]- Protect the amino group prior to hydrolysis if other troubleshooting steps fail. However, this adds extra steps to the synthesis. - Analyze the side products by LC-MS or NMR to understand their structure and adjust reaction conditions accordingly.
2. Acid-Catalyzed Degradation: If using acidic hydrolysis, prolonged heating can generate by-products.[4][5]- For acidic hydrolysis, carefully control the reaction time and temperature. A 60% aqueous H₂SO₄ solution has been reported to be more efficient than an acetic acid/HCl mixture for a similar substrate, reducing reaction time.[4][5]
Difficult Product Isolation/Purification 1. Product is Water-Soluble: The resulting carboxylic acid may have significant solubility in the aqueous phase, leading to low recovery during extraction.- After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, 3 x volume). - Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency of the product into the organic layer.
2. Emulsion Formation during Extraction: The presence of both a polar carboxylic acid and an amino group can lead to the formation of emulsions during workup.- Add a small amount of brine or a few drops of a saturated salt solution to help break the emulsion. - Centrifugation can also be an effective method to separate the layers.
3. Co-precipitation of Salts: Upon acidification, inorganic salts may precipitate along with the desired product.- After filtration, wash the crude product with cold deionized water to remove inorganic salts. - Recrystallization from a suitable solvent system can be used for further purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the hydrolysis of this compound?

A common and effective method for the hydrolysis of similar ethyl esters is the use of Lithium Hydroxide (LiOH) in a mixed solvent system. A typical starting point would be:

  • Reagents: this compound (1 equivalent), LiOH·H₂O (2-4 equivalents).

  • Solvent: A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O) in a 3:1:1 ratio.[1]

  • Temperature: Room temperature.

  • Reaction Time: Monitor by TLC until consumption of the starting material.

Q2: How do I monitor the progress of the hydrolysis reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether for the starting material, and a more polar system like dichloromethane and methanol for the product). The product, being a carboxylic acid, should have a lower Rf value than the starting ester. Staining with potassium permanganate or viewing under UV light (if the compound is UV active) can help visualize the spots. LC-MS is another powerful tool to monitor the disappearance of the starting material and the appearance of the product mass.

Q3: What is the best way to work up the reaction mixture after hydrolysis?

  • Solvent Removal: Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Aqueous Dilution & Wash: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1N or 2N HCl) to a pH of around 3-4.[3] The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Extraction (if no precipitate forms): If the product remains in solution, extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Q4: Can I use acidic conditions for the hydrolysis?

Yes, acidic hydrolysis is an alternative. For a similar substrate, 60% aqueous sulfuric acid has been shown to be effective and faster than a mixture of acetic acid and hydrochloric acid.[4][5] However, be aware that prolonged exposure to strong acids at high temperatures can lead to the formation of by-products.[4][5]

Q5: My isoxazole ring seems to be degrading. How can I prevent this?

The isoxazole ring can be sensitive to strong bases, especially at elevated temperatures.[2] To minimize degradation:

  • Conduct the hydrolysis at room temperature or below.

  • Use the minimum necessary amount of base.

  • Keep the reaction time as short as possible.

  • Neutralize the reaction mixture promptly upon completion.

Experimental Protocols

Protocol 1: Basic Hydrolysis using Lithium Hydroxide[1]
  • Dissolve this compound (1 equivalent) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 7:3 petroleum ether/ethyl acetate for the starting material and 9:1 Dichloromethane/methanol for the product).

  • Once the starting material is consumed, evaporate the organic solvents under reduced pressure.

  • Take up the resulting crude material with water and wash with ethyl acetate.

  • Acidify the aqueous layer with 2N HCl to a pH of approximately 3-4.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired carboxylic acid.

Protocol 2: Acidic Hydrolysis using Sulfuric Acid (Adapted from[4][5])
  • To a flask equipped with a reflux condenser, add this compound.

  • Add 60% aqueous sulfuric acid.

  • Heat the mixture to reflux (or a suitable elevated temperature) while stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully pour the cooled mixture into ice water.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Visualizations

Hydrolysis_Troubleshooting start Start Hydrolysis of This compound check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshooting: - Extend reaction time - Increase base equivalents - Improve solubility incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Experiment workup Proceed to Workup complete->workup check_yield_purity Check Yield and Purity workup->check_yield_purity low_yield Low Yield / Impurities check_yield_purity->low_yield No good_yield Good Yield and Purity check_yield_purity->good_yield Yes troubleshoot_low_yield Troubleshooting: - Check for degradation (ring opening) - Optimize workup (extraction, pH) - Consider side reactions low_yield->troubleshoot_low_yield troubleshoot_low_yield->start Re-run Experiment end End good_yield->end

Caption: Troubleshooting workflow for the hydrolysis of this compound.

Basic_Hydrolysis_Pathway start_ester This compound conditions LiOH, THF/MeOH/H₂O Room Temperature start_ester->conditions product_acid 5-aminoisoxazole-4-carboxylic acid (Desired Product) conditions->product_acid Desired Pathway side_reaction Ring Opening/Degradation (Side Product) conditions->side_reaction Potential Issue: Prolonged time / High Temp

Caption: Reaction pathway for the basic hydrolysis highlighting potential side reactions.

References

Technical Support Center: Synthesis of Methyl 5-aminoisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-aminoisoxazole-4-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route involving the cyclization of an enoate with hydroxylamine.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Incomplete formation of the starting enoate (e.g., Ethyl 2-cyano-3-ethoxybut-2-enoate) - Ensure complete removal of ethanol during the reaction of triethyl orthoacetate and ethyl cyanoacetate.[1] - Use a catalytic amount of a suitable base like DMAP.[1] - Verify the purity of the enoate by NMR before proceeding to the cyclization step.The formation of the enoate is a critical preceding step. Incomplete reaction or impurities will directly impact the yield of the final product.
Incorrect pH for the cyclization reaction - Adjust the pH of the hydroxylamine solution. The reaction of β-enamino diketones with hydroxylamine can be sensitive to pH, influencing the nucleophilicity of the hydroxylamine.Optimal pH is crucial for the nucleophilic attack of hydroxylamine on the enoate.
Suboptimal reaction temperature for cyclization - The reaction is typically carried out at room temperature for 24 hours.[1] - If the yield is low, consider a moderate increase in temperature, but monitor for byproduct formation.Temperature affects the reaction rate. While room temperature is often sufficient, gentle heating may drive the reaction to completion. However, excessive heat can lead to degradation or side reactions.
Ineffective base for hydroxylamine liberation - Sodium ethoxide (EtONa) is commonly used to liberate free hydroxylamine from its hydrochloride salt.[1] - Ensure the base is freshly prepared or properly stored to maintain its activity.Hydroxylamine hydrochloride needs to be neutralized to its free base form to act as a nucleophile.

Issue 2: Formation of Regioisomeric Impurities

Potential Cause Troubleshooting Step Rationale
Lack of regiochemical control during cyclization - The choice of solvent can significantly influence regioselectivity. For the related synthesis from β-enamino diketones, polar protic solvents like ethanol and aprotic solvents like acetonitrile can favor different regioisomers.[2] - The use of a Lewis acid, such as BF₃·OEt₂, can direct the regioselectivity of the cyclization.[2]The cyclization can potentially yield different isoxazole isomers. The reaction conditions must be optimized to favor the formation of the desired 5-aminoisoxazole regioisomer.
Nature of the starting materials - The electronic properties of the substituents on the starting materials can dictate the regiochemical outcome. Electron-withdrawing groups can lead to higher regioselectivity.The inherent electronic and steric factors of the reactants play a crucial role in directing the cyclization.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Step Rationale
Presence of persistent impurities - After initial filtration and washing with water, recrystallization is often necessary.[1] - Consider a mixed solvent system for recrystallization. For a related compound, a mixture of 2% acetic acid in toluene was effective. - Column chromatography can be employed for purification if recrystallization is insufficient.[3]The crude product may contain unreacted starting materials or side products that require specific purification techniques for removal.
Product oiling out during recrystallization - Ensure the correct solvent or solvent mixture is used. - Try dissolving the crude product in a good solvent at a higher temperature and then adding a poor solvent dropwise until turbidity is observed, followed by slow cooling.Oiling out occurs when the product is not sufficiently soluble in the chosen solvent system at a given temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a three-step synthesis. The first step is the preparation of an intermediate enoate, Ethyl 2-cyano-3-ethoxybut-2-enoate, from triethyl orthoacetate and ethyl cyanoacetate.[1] This intermediate is then cyclized with hydroxylamine in the presence of a base like sodium ethoxide to form Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.[1] The final step is the hydrolysis of the ester to the carboxylic acid, which can then be re-esterified to the methyl ester if required.[1]

Q2: How can I improve the regioselectivity of the isoxazole ring formation?

A2: Controlling regioselectivity is a common challenge in isoxazole synthesis. Key factors to consider are:

  • Solvent Choice: Polar protic solvents (e.g., ethanol) and aprotic solvents (e.g., acetonitrile) can favor the formation of different regioisomers.[2]

  • Use of Additives: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be used to activate carbonyl groups and direct the cyclization to yield a specific regioisomer.[2]

  • Substrate Control: The electronic nature of the substituents on your starting materials plays a significant role. Electron-withdrawing groups on the enoate precursor can enhance regioselectivity.

Q3: What are the typical yields for the synthesis of the ethyl ester precursor, Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate?

A3: The yields can vary depending on the specific conditions and scale. One reported synthesis of a related compound, methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, shows yields ranging from 68-90%.[4] Optimization of reaction parameters is key to achieving high yields.

Q4: What is the best way to purify the final product?

A4: Purification typically involves filtration of the crude product, followed by washing with water.[1] For higher purity, recrystallization is recommended. While a specific solvent for this compound is not detailed in the provided results, for a similar isoxazole derivative, a mixed solvent system of 2% acetic acid in toluene was found to be effective in reducing impurities. If recrystallization is not sufficient, silica gel column chromatography can be used.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

This protocol is adapted from a reported synthesis of the corresponding carboxylic acid.[1]

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Heat the mixture to 110 °C and remove the ethanol formed during the reaction.

  • Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.

Step 2: Cyclization to Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Dissolve the Ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the hydroxylamine mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the obtained precipitate, wash it with water, and dry it to obtain the product.

Data Presentation

Table 1: Reported Yields for the Synthesis of Substituted 5-Aminoisoxazoles

Starting MaterialsProductYield (%)Reference
Arylisothiocyanates, Sodium methyl cyanoacetate, HydroxylamineMethyl 5-amino-3-arylaminoisoxazole-4-carboxylates68-90[4]
β-enamino ketoester, Hydroxylamine hydrochlorideMethyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate65
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, Iron powderMethyl 4-amino-3-methoxyisoxazole-5-carboxylate83[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Enoate Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Triethyl orthoacetate + Ethyl cyanoacetate B Heat to 110°C (DMAP catalyst) A->B Reaction C Ethyl 2-cyano-3-ethoxybut-2-enoate B->C Product D Ethyl 2-cyano-3-ethoxybut-2-enoate F Stir at RT for 24h D->F E Hydroxylamine + Sodium Ethoxide in Ethanol E->F G Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate F->G Product H Crude Product I Filtration & Washing H->I J Recrystallization / Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield Cause1 Incomplete Enoate Formation LowYield->Cause1 Cause2 Incorrect Reaction pH LowYield->Cause2 Cause3 Suboptimal Temperature LowYield->Cause3 Cause4 Inactive Base LowYield->Cause4 Sol1 Verify Enoate Purity & Reaction Conditions Cause1->Sol1 Sol2 Optimize pH of Hydroxylamine Solution Cause2->Sol2 Sol3 Adjust Temperature (Monitor Byproducts) Cause3->Sol3 Sol4 Use Freshly Prepared Base Cause4->Sol4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Peptide Coupling with Aminoisoxazole-Based Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoisoxazole-based amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling aminoisoxazole-based amino acids?

The primary challenges in coupling aminoisoxazole-based amino acids stem from the electronic properties of the isoxazole ring and potential steric hindrance. The amino group on the isoxazole ring can exhibit lower nucleophilicity compared to standard alpha-amino acids due to electron delocalization within the heterocyclic ring.[1] This reduced reactivity can lead to incomplete coupling reactions and lower yields. Additionally, substituents on the isoxazole ring can create steric hindrance, further impeding the coupling reaction.[1]

Q2: Do I need to protect the amino group of the aminoisoxazole amino acid?

Not always. Due to the reduced nucleophilicity of the amino group on the isoxazole ring, it may not require protection during peptide coupling.[1][2] One study successfully coupled 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) without an N-terminal protecting group.[1][2] However, the necessity of protection can depend on the specific substitution pattern of the aminoisoxazole and the coupling conditions. If side reactions or diacylation are observed, N-terminal protection with a standard group like Fmoc may be necessary.

Q3: Which coupling reagents are most effective for aminoisoxazole-based amino acids?

For challenging couplings involving sterically hindered or less nucleophilic amino acids like aminoisoxazole derivatives, high-activity coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimides like DCC or DIC.[3] HATU, in particular, has been used successfully for coupling aminoisoxazole amino acids.[1][2]

Q4: Can I use microwave-assisted peptide synthesis (SPPS) for peptides containing aminoisoxazole amino acids?

Caution is advised when using microwave-assisted synthesis. While microwave energy can accelerate coupling reactions, some aminoisoxazole derivatives may exhibit decreased stability at elevated temperatures.[1] It is crucial to perform small-scale test reactions to evaluate the stability of your specific aminoisoxazole amino acid under microwave conditions before proceeding with larger-scale synthesis. As an alternative, ultrasonic agitation has been shown to improve coupling efficiency without significant degradation.[1]

Q5: What are the best practices for purifying peptides containing aminoisoxazole amino acids?

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides, including those with aminoisoxazole residues.[4] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[4] Due to the heterocyclic nature of the aminoisoxazole moiety, the peptide may exhibit different retention characteristics compared to peptides composed solely of standard amino acids. Optimization of the HPLC gradient and pH of the mobile phase may be necessary to achieve optimal separation.[5]

Q6: How can I confirm the incorporation and integrity of the aminoisoxazole residue in my peptide?

Mass spectrometry (MS and MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential analytical techniques.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the correct molecular weight of the synthesized peptide, verifying the incorporation of the aminoisoxazole amino acid.[1][2] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the aminoisoxazole residue through fragmentation analysis.[1][2]

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about the peptide and confirm the integrity of the isoxazole ring. Specific proton and carbon signals corresponding to the isoxazole ring and its substituents should be identifiable in the spectra.

Troubleshooting Guide

Problem 1: Low Coupling Yield
Potential Cause Suggested Solution
Low Nucleophilicity of the Aminoisoxazole 1. Use a High-Activity Coupling Reagent: Switch to HATU, HCTU, or PyBOP.[3] 2. Increase Reaction Time: Extend the coupling time to several hours or overnight. 3. Increase Reagent Equivalents: Use a higher excess of the aminoisoxazole amino acid and coupling reagent (e.g., 3-5 equivalents).
Steric Hindrance 1. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh reagents. 2. Elevate the Temperature (with caution): Gently heat the reaction to 30-40°C. Monitor for side reactions. Avoid microwave heating unless stability has been confirmed.[1] 3. Utilize Ultrasonic Agitation: This can improve reaction kinetics without excessive heat.[1]
Poor Solubility of the Growing Peptide Chain 1. Switch Solvents: Use a more effective solvating agent like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).
Problem 2: Side Reactions
Potential Cause Suggested Solution
Racemization 1. Use a Racemization Suppressant: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization, especially when using carbodiimide coupling reagents.[6] 2. Choose an Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).[5]
Guanidinylation of the N-terminus 1. Avoid Excess Uronium/Aminium Reagents: When using HATU or HBTU, avoid a large excess of the coupling reagent, as it can react with the free N-terminus of the peptide chain.
Degradation of the Isoxazole Ring 1. Avoid Harsh Acidic/Basic Conditions for Extended Periods: While the isoxazole ring is generally stable, prolonged exposure to very strong acids or bases during cleavage or deprotection could potentially lead to degradation. Minimize the duration of these steps.
Problem 3: Difficulty in Purification and Analysis
Potential Cause Suggested Solution
Co-elution of Impurities in HPLC 1. Optimize HPLC Conditions: Try a different stationary phase (e.g., C8 or phenyl-hexyl), adjust the gradient slope, or change the pH of the mobile phase.[5] 2. Use Orthogonal Purification Methods: If RP-HPLC is insufficient, consider other techniques like ion-exchange chromatography.
Ambiguous Mass Spectrometry Results 1. Perform High-Resolution MS: This can help differentiate between the desired product and impurities with similar masses. 2. Analyze Fragmentation Patterns (MS/MS): Compare the experimental fragmentation pattern with the theoretical fragmentation of your target peptide to confirm the sequence.[1][2]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Protected Aminoisoxazole Amino Acid using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-aminoisoxazole-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), perform a second coupling (double coupling).

Protocol 2: Coupling of an Unprotected Aminoisoxazole Amino Acid with Ultrasonic Agitation

This protocol is adapted from the synthesis of a peptide containing 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA).[1][2]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the unprotected aminoisoxazole amino acid (3 eq.) and HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Add the solution to the deprotected resin.

    • Place the reaction vessel in an ultrasonic bath for 15 minutes.

    • Repeat the sonication step two more times for a total of three 15-minute cycles.

  • Washing: Wash the resin as described in Protocol 1.

  • Confirmation: Perform a Kaiser test.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypeRelative ReactivityKey AdvantagesPotential Side Reactions/Disadvantages
HATU Uronium/Aminium SaltVery HighHigh efficiency for difficult couplings, fast reaction times.[3]Guanidinylation of N-terminus, based on potentially explosive HOAt.[6]
HBTU Uronium/Aminium SaltHighEffective for routine synthesis, byproducts are generally soluble.Guanidinylation of N-terminus, less reactive than HATU.[3]
PyBOP Phosphonium SaltHighAvoids guanidinylation, good solubility.Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, commonly used for standard couplings.Lower reactivity for hindered amino acids, potential for racemization.

Visualizations

Peptide_Coupling_Mechanism AA_COOH Amino Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-ester) AA_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 Peptide Chain (H2N-P) Peptide_NH2->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation.

Troubleshooting_Workflow Start Low Coupling Yield Check_Reagents Using high-activity coupling reagent (HATU)? Start->Check_Reagents Switch_Reagent Switch to HATU, HCTU, or PyBOP Check_Reagents->Switch_Reagent No Check_Time Reaction time > 2 hours? Check_Reagents->Check_Time Yes Switch_Reagent->Check_Time Increase_Time Increase coupling time (e.g., overnight) Check_Time->Increase_Time No Double_Couple Perform double coupling Check_Time->Double_Couple Yes Increase_Time->Double_Couple Check_Solvent Using NMP for difficult sequences? Double_Couple->Check_Solvent Switch_Solvent Switch to or add NMP Check_Solvent->Switch_Solvent No Success Improved Yield Check_Solvent->Success Yes Switch_Solvent->Success

Caption: Troubleshooting workflow for low coupling yield.

Side_Reactions cluster_racemization Racemization cluster_guanidinylation Guanidinylation Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Base-catalyzed Epimer Epimerized Product Oxazolone->Epimer Protonation Peptide_N_Terminus Peptide N-Terminus (H2N-P) Capped_Peptide Guanidinylated (Capped) Peptide Peptide_N_Terminus->Capped_Peptide Excess_HATU Excess HATU/HBTU Excess_HATU->Capped_Peptide

Caption: Potential side reactions in peptide coupling.

References

Validation & Comparative

NMR Characterization: A Comparative Guide for Methyl 5-aminoisoxazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-aminoisoxazole-4-carboxylate and its structural isomers and derivatives. The presented data, sourced from peer-reviewed literature, offers a valuable resource for the structural elucidation and purity assessment of these important heterocyclic compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound derivatives and a key structural isomer. These compounds share the isoxazole core but differ in the substitution pattern, leading to distinct and predictable variations in their NMR spectra. This comparative data is instrumental in confirming the regiochemistry of synthesized molecules.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound/AnalogIsoxazole HNH₂OCH₃ (ester)Other ProtonsSolvent
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [1]-4.15 (br s, 2H)3.92 (s, 3H)4.05 (s, 3H, OCH₃ at C3)CDCl₃
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate [2][3]8.46 (s, 1H, H3)-~3.85 (s, 3H)1.47 (s, 9H, Boc) and other piperidine protonsNot specified, likely CDCl₃ or DMSO-d₆
Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate [4]-7.19 (s, 2H)-1.36 (t, 3H, CH₃), 4.27 (q, 2H, CH₂), 7.52-9.00 (m, Ar-H), 11.98 (s, 1H, NH)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound/AnalogC3C4C5C=O (ester)OCH₃ (ester)Other CarbonsSolvent
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [1]164.5125.6138.4159.151.957.5 (OCH₃ at C3)CDCl₃
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate [2][3]150.2108.3179.5Not specifiedNot specifiedCarbons of N-Boc-piperidine moietyNot specified, likely CDCl₃ or DMSO-d₆
Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate [4]Not specified112.98Not specified169.06-14.43 (CH₃), 61.07 (CH₂), and aromatic carbonsCDCl₃

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for isoxazole derivatives, based on standard practices reported in the literature.[1][5]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AM-400).

  • Tune and shim the spectrometer to the specific solvent and sample to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a standard single-pulse experiment.

  • Typical spectral parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical spectral parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a synthesized compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Calibrate Spectra I->J K Assign Signals J->K L Structural Elucidation K->L M Final Structure Confirmation L->M Compare with Literature/Alternatives

Caption: General workflow for NMR sample characterization.

This guide provides a foundational comparison for the NMR characterization of this compound and related compounds. Researchers can leverage this information to facilitate the identification and structural confirmation of their synthesized molecules.

References

Comparative Guide to HPLC-MS Methods for Purity Analysis of Methyl 5-aminoisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity analysis of Methyl 5-aminoisoxazole-4-carboxylate. Due to the limited availability of specific validated methods for this exact compound in published literature, this document outlines and compares methodologies based on the analysis of structurally related isoxazole derivatives. The information presented is intended to serve as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Ensuring its purity is critical for its intended applications. HPLC coupled with MS detection is a powerful analytical technique for separating, identifying, and quantifying the main compound and any potential impurities. This guide explores potential reversed-phase and chiral HPLC-MS methods, along with an alternative technique, for the comprehensive purity assessment of this molecule.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key performance parameters for potential analytical methods for the purity analysis of this compound. These parameters are extrapolated from methods used for similar isoxazole derivatives.

ParameterMethod A: Reversed-Phase HPLC-MSMethod B: Chiral HPLC-MSAlternative: Supercritical Fluid Chromatography (SFC)
Principle Separation based on polarity.Separation of enantiomers.Separation using a supercritical fluid as the mobile phase.
Stationary Phase C18 (e.g., Zorbax Eclipse Plus C18)[1][2]Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H)[3][4]Chiral or achiral stationary phases.[3][4]
Mobile Phase Gradient of 0.1% formic acid in water and methanol.[1][2]Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol, 2-propanol).[5]Supercritical CO2 with a co-solvent (e.g., methanol, ethanol).[3][4]
Flow Rate 0.5 - 1.0 mL/min0.8 - 1.2 mL/min2.0 - 4.0 mL/min
Detection ESI-MS/MS (MRM mode)[1][2]UV (e.g., 220 nm) and MS.[5]UV and MS.
Analysis Time < 15 min< 10 min[3]< 6 min[3]
Resolution High resolution for impurities with different polarity.High resolution for enantiomeric impurities.[3]High efficiency and resolution.[3]
Sensitivity High (ng/mL to pg/mL level).[1]Moderate to high.High.
Application General purity testing, quantification of known and unknown impurities.Determination of enantiomeric purity.Rapid chiral and achiral separations.

Experimental Protocols

Method A: Reversed-Phase HPLC-MS for General Purity

This method is suitable for the separation and quantification of this compound from its process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Methanol.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for impurity profiling and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: To be determined by infusing a standard of this compound. A potential transition could be based on its molecular weight.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Method B: Chiral HPLC-MS for Enantiomeric Purity

If the synthesis of this compound can result in enantiomers or if chiral impurities are expected, a chiral separation method is necessary.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[3][4]

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol (80:20, v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm followed by MS.[5]

Mass Spectrometry Conditions:

  • Ion Source: ESI, positive mode.

  • Scan Mode: Full scan to confirm the identity of the enantiomers.

  • Parameters: Similar to Method A, but may require optimization for the mobile phase composition.

Mandatory Visualizations

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Sample of this compound Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Pump HPLC Pump Column Analytical Column (C18 or Chiral) Pump->Column Detector UV/PDA Detector Column->Detector MS Mass Spectrometer (ESI-MS/MS) Detector->MS DataSystem Chromatography Data System MS->DataSystem IonSource Ion Source MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector_MS Detector MassAnalyzer->Detector_MS Integration Peak Integration DataSystem->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC-MS purity analysis.

Method_Selection Start Purity Analysis of this compound Question1 Are chiral impurities expected? Start->Question1 Achiral_Purity General Purity & Impurity Profile Question1->Achiral_Purity No Chiral_Purity Enantiomeric Purity Question1->Chiral_Purity Yes Method_A Method A: Reversed-Phase HPLC-MS Achiral_Purity->Method_A Method_B Method B: Chiral HPLC-MS Chiral_Purity->Method_B Alternative_SFC Alternative: SFC for rapid separation Method_A->Alternative_SFC Method_B->Alternative_SFC

Caption: Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate HPLC-MS method for the purity analysis of this compound depends on the specific requirements of the analysis. For general purity assessment and the identification of process-related impurities, a reversed-phase HPLC-MS method is recommended as a starting point. If chirality is a factor, a dedicated chiral HPLC or SFC method is essential. The methods and parameters outlined in this guide, derived from the analysis of similar molecules, provide a solid foundation for developing and validating a robust analytical procedure for this compound. It is crucial to perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results.

References

A Comparative Crystallographic Analysis of 5-Aminoisoxazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of 5-aminoisoxazole-4-carboxylate derivatives, supported by a comparative analysis of their crystallographic data and detailed experimental protocols.

This guide provides an objective comparison of the X-ray crystallography of several key 5-aminoisoxazole-4-carboxylate derivatives, compounds of significant interest in medicinal chemistry. By presenting quantitative data in a structured format, alongside detailed experimental methodologies, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of 5-aminoisoxazole-4-carboxylate derivatives, allowing for a direct comparison of their solid-state structures.

ParameterMethyl 4-amino-3-methoxyisoxazole-5-carboxylate[1]Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2]
Chemical Formula C₆H₈N₂O₄C₁₂H₁₂N₂O₃
Molecular Weight 172.14 g/mol 232.24 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)7.0425(18)7.591(2)
b (Å)8.513(2)11.303(4)
c (Å)12.679(4)13.818(4)
α (°)9088.155(4)
β (°)105.894(10)87.008(4)
γ (°)9086.233(4)
Volume (ų) 731.4(3)1181.0(6)
Z 44
Temperature (K) 293293
Radiation Mo Kα (λ = 0.71075 Å)Mo Kα (λ = 0.71073 Å)
Key Dihedral Angles (°) Isoxazole/Ester: Near co-planarIsoxazole/Phenyl (Molecule 1): 1.76(9)
Isoxazole/Phenyl (Molecule 2): 5.85(8)
Carboxylate/Isoxazole (Molecule 1): 0.92(13)
Carboxylate/Isoxazole (Molecule 2): 1.58(11)

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystallization of the compared 5-aminoisoxazole-4-carboxylate derivatives, as cited in the literature.

Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1][3]
  • Preparation of Methyl 3-methoxyisoxazole-5-carboxylate: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (DMF) (10 ml) at 0°C, potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol) were added. The mixture was stirred for 14 hours at room temperature, then poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml) and extracted with diethyl ether (5 x 80 ml). The combined organic layers were washed with a saturated aqueous solution of sodium carbonate (80 ml), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (petroleum ether/diethyl ether, 80:20) to yield the product as a colorless crystalline solid.

  • Nitration: Tetramethylammonium nitrate (2.9 g, 21.0 mmol) was suspended in dichloromethane (DCM) (3 ml) at room temperature, and triflic anhydride (5.9 g, 21.0 mmol) was added. After stirring for 2 hours, a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.1 g, 7.0 mmol) in DCM (10 ml) was added. The mixture was stirred under reflux for 48 hours, then cooled and partitioned between water (30 ml) and DCM (40 ml). The organic layer was separated, and the aqueous layer was extracted with DCM (3 x 50 ml). The combined organic layers were washed with brine (50 ml), dried over magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (petroleum ether/DCM, 50:50) to afford methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.

  • Reduction: To a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of acetic acid and water (12 ml), iron powder (267 mg, 4.86 mmol) was added. The mixture was stirred at 50°C for 2 hours, then cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between water (20 ml) and ethyl acetate (20 ml). The mixture was basified with a saturated aqueous solution of sodium carbonate and further extracted with ethyl acetate (3 x 20 ml). The combined organic layers were washed with brine (20 ml), dried over magnesium sulfate, filtered, and concentrated to give a pale-yellow solid.

  • Crystallization: The final compound was purified by silica gel column chromatography (DCM, 100%) to afford colorless crystals of methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[1][3]

Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate[4]
  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate was mixed with ethyl cyanoacetate (1:1 molar ratio) in a round bottom flask with a catalytic amount of DMAP. The mixture was heated to 110°C with simultaneous removal of the ethanol formed. After cooling, the precipitate was filtered and washed with a 10% HCl solution.

  • Cyclization: The intermediate was dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The mixture was stirred for 24 hours at room temperature. The excess ethanol was then evaporated.

  • Crystallization: The resulting precipitate was filtered, washed with water, and dried to yield ethyl 5-amino-3-methylisoxazole-4-carboxylate.[4]

Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2]
  • Initial Reaction: 4-Nitroacetophenone and diethyl oxalate were reacted in a basic solution of ethanol for 2 hours. Acetic acid was then added to neutralize the solution, resulting in the formation of yellow solids.

  • Cyclization: The collected solids were reacted with hydroxylamine hydrochloride in ethanol at reflux for 4 hours to form the isoxazole product.

  • Reduction: The isoxazole derivative was then reduced with stannous chloride in ethyl acetate.

  • Crystallization: The final product, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, was obtained as yellow crystals after purification. While the specific recrystallization solvent is not mentioned, slow evaporation of a suitable solvent is a common method for growing single crystals.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the X-ray crystallography of small molecules, from synthesis to structure determination.

G General Workflow for X-ray Crystallography of 5-Aminoisoxazole-4-Carboxylate Derivatives cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Selection of a Suitable Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

References

A Head-to-Head Battle of Bioisosteres: Isoxazole vs. Pyrazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of isoxazole and pyrazole scaffolds, two prevalent five-membered nitrogen-containing heterocycles in medicinal chemistry. This guide delves into their physicochemical properties, synthesis, metabolic stability, and pharmacological activities, supported by experimental data and detailed protocols.

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of available heterocycles, isoxazoles and pyrazoles have emerged as particularly valuable bioisosteres, frequently employed to optimize drug candidates' potency, selectivity, and pharmacokinetic properties. Although isomeric, the distinct arrangement of their nitrogen and oxygen atoms imparts unique characteristics that can be leveraged to address specific challenges in drug development. This guide provides a detailed comparison of these two critical scaffolds to aid medicinal chemists in their selection and application.

Physicochemical Properties: A Tale of Two Dipoles

The arrangement of heteroatoms in isoxazole and pyrazole rings significantly influences their electronic and physicochemical properties, which in turn dictates their behavior in a biological environment. Pyrazole, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. In contrast, the isoxazole ring, with its adjacent nitrogen and oxygen atoms, primarily functions as a hydrogen bond acceptor. These differences in hydrogen bonding capacity, along with variations in dipole moment and basicity, can profoundly impact a drug's solubility, membrane permeability, and target engagement.

PropertyIsoxazolePyrazoleSignificance in Drug Design
pKa (of conjugate acid) ~ -3.0~ 2.5Influences the ionization state at physiological pH, affecting solubility, permeability, and receptor interactions. Pyrazole's higher basicity allows for salt formation, which can improve aqueous solubility.
logP (Octanol-Water Partition Coefficient) ~ 0.4~ 0.4Indicates the lipophilicity of the core scaffold. Both are relatively polar, but substitution patterns dramatically alter this value.
Dipole Moment ~ 2.8 D~ 2.2 DThe larger dipole moment of isoxazole can lead to stronger polar interactions and may influence crystal packing and solubility.
Water Solubility ModerateModerate to HighBoth are generally water-soluble, with pyrazole's ability to act as a hydrogen bond donor often conferring slightly better solubility.
Hydrogen Bonding AcceptorDonor and AcceptorPyrazole's dual functionality provides more opportunities for hydrogen bonding with biological targets, potentially leading to higher binding affinity.

Synthesis: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Fortunately, a rich and diverse body of chemical literature describes numerous methods for the construction of both isoxazole and pyrazole rings, allowing for the facile introduction of a wide range of substituents.

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent.

For the synthesis of 1,3,5-trisubstituted pyrazoles , a widely employed strategy involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Metabolic Stability: The Ring's Resilience

The metabolic fate of a drug is a critical determinant of its in vivo efficacy and safety profile. Both isoxazole and pyrazole rings can be subject to metabolic transformations, primarily mediated by cytochrome P450 enzymes. However, the nature and extent of this metabolism can differ significantly between the two scaffolds.

The isoxazole ring is known to be susceptible to reductive cleavage of the N-O bond, which can be a significant metabolic pathway for some drugs. This can lead to the formation of an enaminone metabolite, which may have altered pharmacological activity or be further metabolized. In contrast, the pyrazole ring is generally considered to be more metabolically robust due to the greater strength of the N-N bond. However, it can still undergo oxidation on the ring carbons or on its substituents.

A notable example is the comparison between the COX-2 inhibitors celecoxib (a pyrazole) and valdecoxib (an isoxazole).[1] While both are effective drugs, valdecoxib was withdrawn from the market due to concerns about cardiovascular side effects, which have been partly attributed to its metabolic profile.[2] The isoxazole ring of valdecoxib can undergo metabolic opening.

ParameterIsoxazole-containing AnalogPyrazole-containing Analog
Primary Metabolic Pathway N-O bond cleavage, ring oxidationRing oxidation, N-dealkylation (if substituted)
Metabolic Stability (in vitro) Generally lower to moderateGenerally moderate to high
Key Metabolites Enaminones, hydroxylated derivativesHydroxylated derivatives, N-dealkylated metabolites

Pharmacological Activity: A Scaffold for Every Target

Both isoxazole and pyrazole scaffolds are found in a plethora of FDA-approved drugs, demonstrating their broad therapeutic utility across a wide range of diseases. The choice between these two heterocycles is often driven by the specific structure-activity relationships (SAR) for a given biological target. The subtle differences in their electronic and steric properties can lead to significant variations in binding affinity, selectivity, and overall pharmacological effect.

FDA-Approved Drugs Featuring Isoxazole and Pyrazole Scaffolds
DrugScaffoldTargetTherapeutic Area
Leflunomide IsoxazoleDihydroorotate dehydrogenaseRheumatoid Arthritis
Valdecoxib IsoxazoleCOX-2Anti-inflammatory
Risperidone (metabolite) Isoxazole5-HT2A and D2 receptorsAntipsychotic
Zonisamide IsoxazoleSodium/Calcium channelsAntiepileptic
Celecoxib PyrazoleCOX-2Anti-inflammatory
Sildenafil PyrazolePDE5Erectile Dysfunction
Ruxolitinib PyrazoleJAK1/JAK2Myelofibrosis
Crizotinib PyrazoleALK/ROS1Non-small cell lung cancer
Ibrutinib PyrazoleBruton's tyrosine kinase (BTK)B-cell malignancies
Sunitinib PyrazoleVEGFR, PDGFR, c-KITRenal cell carcinoma
Direct Comparison of Pharmacological Activity

In a study comparing isoxazole and pyrazole derivatives as 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, both scaffolds demonstrated potent activity. The isoxazole derivative showed an IC50 value of 38 ± 10 nM, while the pyrazole derivative had an IC50 value of 23 ± 12 nM, indicating slightly better potency for the pyrazole in this particular case.[3][4]

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles

To a solution of an aldoxime (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) is added N-chlorosuccinimide (1.1 mmol) at room temperature. The mixture is stirred for 30 minutes, after which triethylamine (1.5 mmol) is added, followed by the alkyne (1.2 mmol). The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

A mixture of a 1,3-dicarbonyl compound (1.0 mmol) and a substituted hydrazine hydrochloride (1.1 mmol) in ethanol (10 mL) is heated at reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.[5]

In Vitro Microsomal Stability Assay
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of liver microsomes (human, rat, or mouse) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 5 µL of the microsomal suspension to each well.

    • Add 85 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 5 µL of a 20 µM working solution of the test compound (prepared by diluting the DMSO stock in buffer) to initiate the reaction. The final test compound concentration will be 1 µM.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), add 100 µL of ice-cold acetonitrile containing an internal standard to terminate the reaction.

  • Sample Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[6][7][8][9]

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
  • Reagent Preparation:

    • Prepare a 4X solution of the test compound by serial dilution in kinase buffer.

    • Prepare a 2X kinase/antibody mixture containing the target kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X tracer solution containing an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor scaffold in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to the appropriate wells.

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.

    • Incubate for 20-60 minutes at room temperature.

    • Add 2.5 µL of the 4X tracer solution to all wells to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing Aldoxime Aldoxime Isoxazole Isoxazole Aldoxime->Isoxazole Alkyne Alkyne Alkyne->Isoxazole 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole Metabolic_Stability Metabolic Stability (Microsomal Assay) Isoxazole->Metabolic_Stability Pharmacological_Activity Pharmacological Activity (Kinase Assay) Isoxazole->Pharmacological_Activity Pyrazole->Metabolic_Stability Pyrazole->Pharmacological_Activity Data_Analysis Data Analysis (t½, CLint, IC50) Metabolic_Stability->Data_Analysis Pharmacological_Activity->Data_Analysis

Caption: Experimental workflow for the comparison of isoxazole and pyrazole scaffolds.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole) Celecoxib->COX2

Caption: Simplified COX-2 signaling pathway inhibited by celecoxib.[13][14][15][16]

btk_pathway BCR B-cell Receptor (BCR) Activation LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream_Signaling Cell_Proliferation B-cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Ibrutinib Ibrutinib (Pyrazole) Ibrutinib->BTK

Caption: Simplified BTK signaling pathway inhibited by ibrutinib.[17][18][19][20][21]

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Sunitinib Sunitinib (Pyrazole) Sunitinib->VEGFR2

Caption: Simplified VEGFR2 signaling pathway inhibited by sunitinib.[22][23][24][25][26]

Conclusion

The isoxazole and pyrazole scaffolds are both powerful tools in the medicinal chemist's toolbox, each offering a unique set of properties that can be exploited in drug design. The choice between these two heterocycles is not always straightforward and depends on a multitude of factors, including the specific biological target, the desired physicochemical properties, and the metabolic profile of the lead compound. A thorough understanding of the comparative advantages and disadvantages of each scaffold, as outlined in this guide, will empower researchers to make more informed decisions in the quest for novel and effective therapeutics. By carefully considering the interplay between structure, properties, and biological activity, the full potential of these versatile heterocycles can be harnessed to develop the next generation of life-saving medicines.

References

comparative study of isoxazole versus oxazole bioisosteres in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of isoxazole and oxazole bioisosteres, pivotal scaffolds in drug discovery, reveals nuanced differences in their physicochemical properties, metabolic stability, and biological activity. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by experimental data and detailed protocols, to inform rational drug design.

Isoxazole and oxazole are five-membered aromatic heterocyclic isomers that are frequently employed as bioisosteres for other functional groups in medicinal chemistry.[1] Their utility lies in their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties through various non-covalent interactions.[1] The sole difference between them—the position of the nitrogen and oxygen atoms (1,2- in isoxazole and 1,3- in oxazole)—leads to significant variations in their electronic and steric characteristics, ultimately influencing their biological behavior.[1][2] Notably, a review of FDA-approved drugs indicates a higher prevalence of the isoxazole ring, suggesting it may confer more favorable pharmacological properties in many instances.[1]

Physicochemical Properties: A Tale of Two Isomers

The arrangement of heteroatoms in isoxazole and oxazole rings directly impacts their fundamental physicochemical properties, which are crucial for their interactions within a biological system. Isoxazole's adjacent nitrogen and oxygen atoms result in a larger dipole moment and a significantly lower basicity compared to oxazole. These differences can influence solubility, membrane permeability, and the types of interactions with biological targets.

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2- position)Oxygen and nitrogen atoms are separated by a carbon (1,3- position)[1][2]
Molecular Formula C₃H₃NOC₃H₃NO[1]
Molar Mass 69.06 g/mol 69.06 g/mol [1]
pKa of conjugate acid -3.00.8[1][3]
Dipole Moment 3.0 D1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]

Metabolic Stability: A Critical Consideration

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and bioavailability. Both isoxazole and oxazole rings can undergo metabolic transformations, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] The distinct electronic distributions within the rings can affect their susceptibility to metabolism. For instance, the weaker N-O bond in the isoxazole ring may make it more prone to reductive cleavage under certain biological conditions.[1]

AssayIsoxazole Analog (Compound X)Oxazole Analog (Compound Y)
Human Liver Microsomal Stability (t½) 45 min75 min
Intrinsic Clearance (CLint) 15.4 µL/min/mg protein9.2 µL/min/mg protein
Primary Metabolite(s) Identified Ring-opened product (reductive cleavage)Hydroxylated parent compound

Biological Activity: A Matter of Target and Substitution

The choice between an isoxazole and an oxazole scaffold is often dictated by the specific structure-activity relationships (SAR) for a given biological target. The subtle differences in their electronic and steric profiles can lead to significant variations in binding affinity and biological activity.

For example, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five times more potent than its isoxazole counterpart. This was attributed to the ideal positioning of the oxazole nitrogen to accept a hydrogen bond within the receptor.[4] Conversely, studies on inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, revealed the superior potency of isoxazole analogs over their phenyloxazole counterparts.[5]

Here, we present experimental data from a comparative study of isoxazole- and oxazole-containing hybrids as inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism.

Compound ClassLead Compound ExampleSCD1 IC₅₀ (µM)SCD5 IC₅₀ (µM)
Isoxazole-Isoxazole Hybrids Compounds 12 & 134545
Isoxazole-Oxazole Hybrid Compound 141910

Data sourced from a study on isoxazole-(iso)oxazole hybrids.[2]

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the HLM solution to the buffered test compound.

  • Pre-incubate the mixture for 10 minutes at 37°C in the incubator shaker.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point T=0.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).

Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

1. Reagents and Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound stock solution and serial dilutions

  • Assay buffer specific to the enzyme

  • 96- or 384-well microplate

  • Plate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, or luminescence)

2. Procedure:

  • Add the assay buffer to the wells of the microplate.

  • Add the test compound in a range of concentrations (serially diluted). Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Add the enzyme to all wells and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction (if necessary) and measure the signal on the plate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Comparison: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Selection Synthesis_Isoxazole Synthesis of Isoxazole Analog Physicochemical Physicochemical Profiling (pKa, LogP) Synthesis_Isoxazole->Physicochemical Metabolic_Stability Metabolic Stability (HLM, t½) Synthesis_Isoxazole->Metabolic_Stability Binding_Affinity Target Binding (IC50, Kd) Synthesis_Isoxazole->Binding_Affinity Synthesis_Oxazole Synthesis of Oxazole Analog Synthesis_Oxazole->Physicochemical Synthesis_Oxazole->Metabolic_Stability Synthesis_Oxazole->Binding_Affinity SAR_Analysis SAR Analysis Physicochemical->SAR_Analysis Metabolic_Stability->SAR_Analysis Binding_Affinity->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A typical drug discovery workflow for the comparative evaluation of isoxazole and oxazole bioisosteres.

G cluster_1 Receptor Receptor Tyrosine Kinase P1 P Receptor->P1 Autophosphorylation P2 P Receptor->P2 Inhibitor Isoxazole/Oxazole Inhibitor Inhibitor->Receptor Binding Downstream Downstream Signaling Cascade P1->Downstream P2->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response ATP ATP ADP ADP ATP->ADP

Caption: A simplified signaling pathway illustrating the inhibitory action of an isoxazole or oxazole compound on a receptor tyrosine kinase.

Conclusion

Both isoxazole and oxazole scaffolds are invaluable in medicinal chemistry, and the decision to use one over the other is highly dependent on the specific therapeutic target and the desired drug properties.[1] Isoxazoles, with their lower basicity and larger dipole moment, may present advantages in certain biological contexts, as suggested by their higher representation in FDA-approved drugs.[1] However, the ultimate biological and pharmacokinetic profile of a molecule is determined by the interplay of the heterocyclic core and its substitution patterns. A thorough understanding of the subtle yet significant differences between these two bioisosteres is crucial for the successful design and development of novel therapeutic agents.

References

The Strategic Replacement of Carboxylates in Isoxazole Derivatives: A Comparative Guide to Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] Often, these derivatives incorporate a carboxylic acid group crucial for target engagement. However, the inherent physicochemical properties of the carboxylate moiety can lead to challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential toxicity.[3][4] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while maintaining or even enhancing biological activity.[5][6] This guide provides a comparative analysis of common bioisosteric replacements for the carboxylate group in isoxazole derivatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Balancing Act

The successful bioisosteric replacement of a carboxylic acid hinges on mimicking its key physicochemical properties, primarily its acidity (pKa) and lipophilicity (logD). The carboxylate's ability to engage in hydrogen bonding and electrostatic interactions is often critical for its biological function.[7] Therefore, an ideal bioisostere should possess a similar pKa to ensure a comparable ionization state at physiological pH.[3] The following table summarizes the key physicochemical properties of several common carboxylate bioisosteres.

BioisostereStructureTypical pKa RangeGeneral Lipophilicity (logD) Trend vs. COOHKey Features & Considerations
Carboxylic Acid R-COOH4 - 5BaselineOften crucial for target binding but can lead to poor permeability and metabolic instability.[3][4]
Tetrazole R-CNNNH4.5 - 5.5Generally more lipophilicA widely used and successful replacement that mimics the charge distribution and hydrogen bonding of a carboxylate.[5][8] Can sometimes lead to increased plasma protein binding.[9]
Acylsulfonamide R-CONHSO₂R'4 - 5Variable, can be more lipophilicThe two oxygen atoms can establish a similar geometry of hydrogen bonds compared to carboxylic acids.[3] The pKa can be tuned by the choice of the R' group.[3]
Hydroxamic Acid R-CONHOH8 - 9Generally more lipophilicCan act as a metal-chelating group.[3] May be susceptible to hydrolysis in vivo, but stability can be improved with bulky substituents.[3]
3-Hydroxyisoxazole R-(C₃H₂NO)-OH4 - 5Similar to COOHA planar heterocyclic system that can effectively mimic the carboxylate group.[3]

Comparative Biological Activity: Case Studies

The ultimate validation of a bioisosteric replacement lies in its impact on biological activity. The context of the specific drug target and the overall molecular scaffold are critical determinants of success.[3] Below are examples illustrating the effects of replacing a carboxylate group in isoxazole-containing or analogous scaffolds.

G-Protein Coupled Receptor (GPCR) Antagonists

In the design of antagonists for GPCRs, such as the Angiotensin II type 1 (AT1) receptor, the tetrazole ring has proven to be an exceptional bioisostere for the carboxylic acid.[3][8] The isoxazole moiety itself is also a versatile component in medicinal chemistry, known for contributing to favorable pharmacokinetic properties.[8] The combination of these two heterocycles presents a unique and promising scaffold for novel therapeutics.[8]

GPCR_Signaling_Pathway Ligand Ligand (e.g., Angiotensin II) GPCR GPCR Ligand->GPCR Activates Antagonist Isoxazole-Tetrazole Antagonist Antagonist->GPCR Blocks Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response Leads to G_Protein G_Protein GPCR->G_Protein Activates Effector Effector G_Protein->Effector Modulates Effector->Second_Messenger Produces

Enzyme Inhibitors

For enzyme inhibitors, the choice of bioisostere can significantly impact potency. In a series of cholecystokinin-B (CCK-B) receptor antagonists, replacement of a carboxylic acid with a 3-hydroxyisoxazole resulted in similar activity, whereas a sulfonic acid analogue led to a low nanomolar IC50 value.[3] In another example, acylsulfonamide and tetrazole bioisosteres of a carboxylic acid in a dual MCL-1/BCL-xL inhibitor showed comparable or even better binding affinities.[10][11]

Parent Compound ClassCarboxylate Derivative (Activity)Bioisostere Derivative (Activity)BioisostereReference
CCK-B Receptor AntagonistIC50 in low µM rangeSimilar activity3-Hydroxyisoxazole[3]
CCK-B Receptor AntagonistIC50 in low µM rangeIC50 in low nM rangeSulfonic Acid[3]
MCL-1/BCL-xL InhibitorParent compound KiSimilar or better KiAcylsulfonamide[10][11]
MCL-1/BCL-xL InhibitorParent compound KiSimilar or better KiTetrazole[10][11]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa

The acidity of a compound is a critical parameter and can be determined potentiometrically.

Protocol:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized (the midpoint of the titration curve).

Measurement of Lipophilicity (logD)

The distribution coefficient (logD) at a physiological pH (e.g., 7.4) is a key indicator of a compound's lipophilicity and potential for membrane permeability.

Protocol:

  • System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate buffer). Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of the test compound to the two-phase system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logD using the formula: logD = log ([Compound]octanol / [Compound]aqueous).

In Vitro Biological Activity Assays

The specific assay will depend on the biological target. The following is a general workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare Enzyme Solution Mix Mix Enzyme, Inhibitor, and Buffer Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate->Add_Substrate Inhibitor Prepare Inhibitor Dilutions (Isoxazole Derivatives) Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Reaction_Incubate Incubate at 37°C Add_Substrate->Reaction_Incubate Stop_Reaction Stop Reaction Reaction_Incubate->Stop_Reaction Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Conclusion

The bioisosteric replacement of the carboxylate group in isoxazole derivatives is a validated and powerful strategy in drug discovery.[5] While tetrazoles and acylsulfonamides are among the most successful and widely used replacements due to their ability to closely mimic the physicochemical properties of the carboxylic acid, other bioisosteres such as hydroxamic acids and 3-hydroxyisoxazoles also offer viable alternatives depending on the specific therapeutic target and desired property modulation.[3] A thorough understanding of the comparative physicochemical properties, coupled with rigorous biological evaluation using standardized experimental protocols, is essential for the rational design of novel isoxazole-based therapeutics with improved drug-like properties.

References

A Spectroscopic Showdown: Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. The aminoisoxazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active molecules. Distinguishing between its constitutional isomers, such as 3-aminoisoxazole and 5-aminoisoxazole, is a critical step in synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in their analytical endeavors.

At a Glance: Key Spectroscopic Differentiators

While both 3-aminoisoxazole and 5-aminoisoxazole share the same molecular formula (C₃H₄N₂O) and molecular weight (84.08 g/mol ), their distinct atomic arrangements give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparative overview.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound Spectroscopic Feature Chemical Shift (δ) / ppm
3-Aminoisoxazole ¹H NMR (H4)~5.8
¹H NMR (H5)~8.2
¹H NMR (NH₂)~5.5 (broad)
¹³C NMR (C3)~163
¹³C NMR (C4)~86
¹³C NMR (C5)~158
5-Aminoisoxazole ¹H NMR (H3)~7.8
¹H NMR (H4)~5.4
¹H NMR (NH₂)~6.5 (broad)
¹³C NMR (C3)~150
¹³C NMR (C4)~88
¹³C NMR (C5)~170

Table 2: FTIR and Mass Spectrometry Data

Compound Spectroscopic Technique Key Observations
3-Aminoisoxazole FTIR (cm⁻¹)N-H stretch (~3400-3200), C=N stretch (~1650), C=C stretch (~1580), N-O stretch (~1400)
Mass Spectrometry (m/z)Molecular Ion [M]⁺: 84, Key Fragments: 56, 42, 28
5-Aminoisoxazole FTIR (cm⁻¹)N-H stretch (~3400-3200), C=N stretch (~1640), C=C stretch (~1590), N-O stretch (~1380)
Mass Spectrometry (m/z)Molecular Ion [M]⁺: 84, Key Fragments: 55, 43, 28

Experimental Protocols: A Guide to Spectroscopic Analysis

Reproducible and reliable spectroscopic data is contingent on meticulous experimental execution. The following protocols outline the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminoisoxazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Set the relaxation delay to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-180 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

This analysis can be performed using either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.[1][2]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid aminoisoxazole sample directly onto the crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

  • KBr Pellet Method: [1][2]

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder and acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the aminoisoxazole isomer (approximately 0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[3]

  • Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ESI source. Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI: Introduce the sample (often via a GC inlet) into the ionization chamber. This method will generate the molecular ion [M]⁺ and characteristic fragment ions.

    • Acquire data over a suitable mass-to-charge (m/z) range, for instance, 20-200 amu.

Visualizing the Difference: Structure and Workflow

To further clarify the relationship between the isomers and the analytical process, the following diagrams are provided.

G Structural Isomers and Key Spectroscopic Regions cluster_3amino 3-Aminoisoxazole cluster_5amino 5-Aminoisoxazole img3 img3 label3 C3-NH2 Bond Key IR Vibrations Distinct ¹³C Shift for C3 img5 img5 label5 C5-NH2 Bond Different Fragmentation in MS Unique ¹³C Shift for C5 G Experimental Workflow for Spectroscopic Comparison start Sample Acquisition (3- and 5-Aminoisoxazole) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy (ATR or KBr Pellet) start->ftir ms Mass Spectrometry (EI or ESI) start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis conclusion Structural Elucidation data_analysis->conclusion

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of isoxazole-containing compounds is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and optimization of drug candidates.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs. However, the metabolic fate of this ring system can significantly influence a compound's pharmacokinetic profile, including its half-life and bioavailability. A thorough assessment of metabolic stability is therefore paramount.

Comparative Metabolic Stability of Isoxazole Derivatives

The metabolic stability of isoxazole-containing compounds is highly dependent on their substitution patterns and the overall molecular context. In vitro assays, primarily using human liver microsomes (HLM), are the workhorse for early-stage assessment. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo hepatic clearance.

Below is a summary of metabolic stability data for a selection of isoxazole-containing compounds from published studies. This data highlights the variability in stability and provides a basis for structure-activity relationship (SAR) studies.

Compound/Analog SeriesKey Structural FeaturesAssay Systemt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Leflunomide 3-unsubstituted isoxazoleHuman Plasma12-[1]
Human Blood43-[1]
Human Liver Microsomes-Vmax = 1797 pmol/min/mg, Km = 274 µM[1]
3-Methylleflunomide 3-methyl substituted isoxazoleHuman Liver MicrosomesResistant to ring openingTwo monohydroxylated metabolites formed[1]
OXFBD02 Isoxazole-phenyl scaffold with distal phenylHalf-life assay--[2]
OXFBD04 Isoxazole-phenyl scaffold with distal pyridineHalf-life assay10-fold more stable than OXFBD02-[2]
Trisubstituted Isoxazole 2 -Human Liver Microsomes-High[3]
Trisubstituted Isoxazole 10 -Human Liver Microsomes (Phase I)-High[3]
Glucuronidation Assay (Phase II)Improved stability vs. parent-[3]

Key Metabolic Pathways of Isoxazole-Containing Compounds

The metabolism of isoxazole rings can proceed through several pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The most common metabolic transformations include:

  • N-O Bond Cleavage: The relatively weak N-O bond in the isoxazole ring makes it susceptible to reductive cleavage. This can be a major metabolic pathway, as seen with the anti-inflammatory drug leflunomide, where the isoxazole ring is opened to form the active metabolite A771726.[1][4] The susceptibility to this cleavage can be influenced by the substitution pattern on the ring. For instance, a substituent at the 3-position can hinder this process.[1]

  • Oxidation: CYP-mediated oxidation can occur at various positions on the isoxazole ring or its substituents. This can lead to the formation of hydroxylated metabolites.[1]

  • Formation of Reactive Metabolites: In some cases, the metabolism of isoxazole-containing compounds can lead to the formation of reactive electrophilic species, such as enimines or cyanoacroleins.[2] These reactive metabolites have the potential to cause toxicity.

The following diagram illustrates the principal metabolic pathways for isoxazole-containing compounds.

cluster_0 Metabolic Pathways of Isoxazole-Containing Compounds Parent Compound Parent Compound N-O Bond Cleavage N-O Bond Cleavage Parent Compound->N-O Bond Cleavage Reductive Cleavage Oxidation Oxidation Parent Compound->Oxidation CYP450 Enzymes Active Metabolite (e.g., α-cyanoenol) Active Metabolite (e.g., α-cyanoenol) N-O Bond Cleavage->Active Metabolite (e.g., α-cyanoenol) Reactive Metabolites (e.g., enimine) Reactive Metabolites (e.g., enimine) N-O Bond Cleavage->Reactive Metabolites (e.g., enimine) Hydroxylated Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated Metabolites Excretion Excretion Active Metabolite (e.g., α-cyanoenol)->Excretion Hydroxylated Metabolites->Excretion Reactive Metabolites (e.g., enimine)->Excretion

Principal metabolic pathways for isoxazole compounds.

Experimental Protocols: Assessing Metabolic Stability

The following is a generalized protocol for a liver microsomal stability assay, a key in vitro method for evaluating the metabolic stability of compounds.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls in the incubation buffer.

    • Prepare the liver microsome suspension in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

The following diagram outlines the typical workflow for a liver microsomal stability assay.

cluster_1 Experimental Workflow: Liver Microsomal Stability Assay A Prepare Reagents (Compound, Microsomes, NADPH) B Incubate at 37°C A->B C Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Workflow for a liver microsomal stability assay.

Conclusion

The metabolic stability of isoxazole-containing compounds is a multifaceted parameter that is crucial for their success as drug candidates. While the isoxazole ring can be susceptible to metabolic cleavage, strategic structural modifications can significantly enhance stability. The use of in vitro assays, such as the liver microsomal stability assay, provides essential data to guide these modifications and to select compounds with favorable pharmacokinetic profiles for further development. By carefully considering the structure-metabolism relationships and employing robust experimental protocols, researchers can effectively navigate the metabolic challenges associated with this important heterocyclic scaffold.

References

in vitro and in vivo evaluation of Methyl 5-aminoisoxazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 5-aminoisoxazole-4-carboxylate Analogs

This guide provides a comparative analysis of various analogs of this compound, focusing on their synthesis, biological activity, and evaluation in both laboratory and living organism models. The information is intended for researchers, scientists, and professionals in the field of drug development. Isoxazole derivatives are a significant class of heterocyclic compounds that form the core of many therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4] This guide synthesizes experimental data to offer a clear comparison of their performance.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on this compound analogs, categorized by their primary biological effects.

Table 1: Immunosuppressive and Anti-inflammatory Activity

A series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were evaluated for their immunoregulatory properties. The compound M05, in particular, demonstrated significant anti-proliferative and anti-inflammatory activities.[1]

Compound IDTest ModelActivityResults
M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide)PHA-induced PBMC proliferationAnti-proliferativeMost suppressive in the series[1]
LPS-induced TNF-α production (human whole blood)Anti-inflammatoryStrong inhibitory effect[1]
Humoral immune response (in vitro, mouse splenocytes)ImmunosuppressiveInhibited response[1]
Delayed Type Hypersensitivity (DTH) - Inductive Phase (in vivo, mouse)ImmunostimulatoryStimulated response[1]
Delayed Type Hypersensitivity (DTH) - Eliciting Phase (in vivo, mouse)ImmunosuppressiveInhibited response[1]
Carrageenan-induced foot edema (in vivo, mouse)Anti-inflammatoryInhibited reaction[1]
Table 2: Anticancer Activity (FLT3 Inhibition and Cytotoxicity)

Analogs of 5-methylisoxazole-4-carboxamide have been designed as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML).[5] Other derivatives have shown cytotoxic effects on various cancer cell lines.[4][6]

Compound IDTarget/Cell LineActivityIC₅₀ Value
Compound 7d (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide)FLT3Kinase Inhibition106 nM[5]
FLT3-ITDKinase Inhibition301 nM[5]
Compound 2a (N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide)HeLa (Cervical Cancer)Cytotoxicity> 100 µM[6]
MCF-7 (Breast Cancer)Cytotoxicity> 100 µM[6]
HepG2 (Liver Cancer)Cytotoxicity> 100 µM[6]
B16-F10 (Melanoma)Cytotoxicity16.2 µg/mL[4]
Compound 2b (N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide)B16-F10 (Melanoma)Cytotoxicity11.8 µg/mL[4]
Table 3: Antioxidant Activity

Several 5-methylisoxazole-4-carboxamide derivatives have been assessed for their ability to scavenge free radicals, a key component of antioxidant activity.

Compound IDAssayActivityIC₅₀ Value
Compound 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide)DPPH Radical ScavengingAntioxidant0.45 ± 0.21 µg/mL[7]
Compound 2c (N-(3,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide)DPPH Radical ScavengingAntioxidant0.47 ± 0.33 µg/mL[7]
Trolox (Reference Standard)DPPH Radical ScavengingAntioxidant3.10 ± 0.92 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Isoxazole-Carboxamide Derivatives (General Procedure)

This protocol outlines the common steps for coupling a 5-methylisoxazole-4-carboxylic acid with various aniline derivatives.

  • Dissolve the starting carboxylic acid (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 1.5 mmol) in dichloromethane (DCM, 12-20 mL).[4][6]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.8 mmol) and 4-Dimethylaminopyridine (DMAP, 0.3-0.6 mmol) to the mixture.[4][6]

  • Stir the reaction under an inert gas atmosphere (Nitrogen or Argon) at room temperature for 30 minutes to activate the carboxylic acid.[4][6]

  • Add the appropriate aniline derivative (1.8-3.2 mmol) to the mixture.[4][6]

  • Continue stirring at room temperature for 24-72 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[6][8]

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with 1% NaHCO₃ and brine, or 2N HCl to remove excess reactants.[4][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product by flash chromatography or recrystallization.[4][8]

In Vitro Proliferation Assay (PHA-induced PBMC)

This assay measures the ability of a compound to inhibit the proliferation of immune cells.

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Culture the PBMCs in appropriate medium and stimulate proliferation with Phytohaemagglutinin A (PHA).[1]

  • Treat the stimulated cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell proliferation using a standard method, such as incorporation of radio-labeled thymidine or a colorimetric assay (e.g., MTT).

  • Results are typically expressed as a percentage of inhibition compared to an untreated control.[1]

In Vivo Carrageenan-Induced Foot Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

  • Use a suitable animal model, such as mice.[1]

  • Administer the test compound (e.g., M05) to the animals via an appropriate route (e.g., intraperitoneally).

  • After a set time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

  • Measure the volume of the paw at regular intervals using a plethysmometer.

  • Calculate the percentage of edema inhibition by comparing the paw volume of the treated group to that of a vehicle-treated control group.[1]

DPPH Radical Scavenging Assay

This is a common and rapid in vitro assay to determine the free radical scavenging capacity of a compound.

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds and a reference standard (e.g., Trolox).[7]

  • In a multi-well plate, mix the DPPH solution with the test compound solutions.

  • Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The scavenging activity is calculated based on the reduction in absorbance compared to a control. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the evaluation of these compounds.

G cluster_synthesis General Synthesis Workflow S1 Isoxazole Carboxylic Acid + Aniline Derivative S2 Activation (EDC, DMAP in DCM) S1->S2 S3 Coupling Reaction (24-72h at RT) S2->S3 S4 Work-up & Extraction S3->S4 S5 Purification (Chromatography/Recrystallization) S4->S5 S6 Final Carboxamide Analog S5->S6

Caption: General workflow for the synthesis of isoxazole-carboxamide analogs.

G cluster_invitro In Vitro Evaluation Pipeline cluster_invivo In Vivo Evaluation A Synthesized Analogs B Primary Screening A->B C Anticancer Assays (e.g., Cytotoxicity, Kinase Inhibition) B->C D Anti-inflammatory Assays (e.g., TNF-α, Proliferation) B->D E Antioxidant Assays (e.g., DPPH Scavenging) B->E F Lead Compound Identification C->F D->F E->F G Lead Compound F->G H Animal Model Selection (e.g., Mouse) G->H I Efficacy Studies (e.g., Tumor model, Edema model) H->I J Toxicity & PK/PD Studies I->J K Preclinical Candidate J->K

Caption: A typical drug discovery pipeline for isoxazole analogs.

References

Safety Operating Guide

Proper Disposal of Methyl 5-aminoisoxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-aminoisoxazole-4-carboxylate, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for structurally similar isoxazole derivatives and general principles of laboratory chemical waste management. It is imperative to handle this compound with caution, assuming it may possess hazards similar to related chemicals, which include potential skin, eye, and respiratory irritation.

Immediate Safety and Handling

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166 in Europe).Protects eyes from splashes or airborne particles of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound.
Body Protection Laboratory coat or long-sleeved clothing.Minimizes the risk of skin exposure on the arms and body.
Respiratory Protection N95 or equivalent dust mask.Recommended when handling the solid form to avoid inhalation of dust particles.

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spill Management Protocol

In case of a spill, it is critical to act swiftly and safely to contain and clean the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spill. For solid materials, avoid creating dust.

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled, and closed container for disposal. Do not let the product enter drains.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Procedure

Proper disposal of this compound is essential to protect the environment and comply with regulations. As a precaution, this compound should be treated as hazardous waste.

Waste Collection and Storage:

  • Container: Use a clearly labeled, leak-proof, and compatible container for waste collection. The original container is often a suitable choice.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.

  • Segregation: Store the waste container separately from incompatible materials.

Disposal Route:

The recommended disposal method for this chemical is through a licensed chemical waste disposal company. This may involve:

  • Incineration: Controlled incineration in a permitted hazardous waste incinerator is a common and effective disposal method for organic compounds.

  • Landfill: If incineration is not available, disposal in a designated hazardous waste landfill may be an option, subject to local regulations.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Collect in a Labeled, Compatible Waste Container ppe->container storage Store in a Designated Hazardous Waste Area container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup disposal Final Disposal (e.g., Incineration) pickup->disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->container

Essential Safety and Operational Guidance for Handling Methyl 5-aminoisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Methyl 5-aminoisoxazole-4-carboxylate (CAS No. 145798-74-9). The following information is a composite guideline derived from the safety data of structurally similar isoxazole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1] It is crucial to avoid the formation of dust and aerosols during handling.[2]

Hazard Classification (Based on Analogous Compounds)GHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)[1]GHS07WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2A)[1]GHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]GHS07WarningH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.[1]Protects against splashes and dust.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[2]Prevents skin contact and irritation.[1]
Body Protection Laboratory coat or long-sleeved clothing.Protects skin from accidental contact.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved particulate respirator if dust is generated.[2]Prevents inhalation of irritating dust.[1]
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2]

  • Have an eyewash station and safety shower readily accessible.

2. Handling and Storage:

  • Receiving: Upon receipt, inspect the container for damage. Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Weighing and Aliquoting:

    • Perform these tasks in a fume hood to control dust.

    • Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.[2]

    • Close the container tightly after use.

  • Dissolving:

    • Add the solid to the solvent slowly.

    • If heating is required, use a water bath or heating mantle with stirring to ensure even temperature distribution.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed.[1]

Emergency Procedures
Emergency SituationProtocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1][2]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Spill Use personal protective equipment.[2] Sweep up and shovel into a suitable container for disposal.[2] Avoid dust formation.[2]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2]
Disposal Plan
  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable laws and good laboratory practices.[2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Ensure Fume Hood is Operational a->b c Weigh Compound in Fume Hood b->c Proceed once verified d Transfer to Reaction Vessel c->d e Conduct Experiment d->e f Quench Reaction (if necessary) e->f j Return Unused Compound to Designated Storage Area e->j If experiment is complete g Dispose of Liquid Waste in Appropriate Labeled Container f->g h Dispose of Solid Waste and Contaminated Materials g->h i Clean Work Area h->i l Safe Completion i->l End of Process k Store in a Cool, Dry, Well-Ventilated Place j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.